(22R)-Budesonide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H34O6 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(1S,2R,4R,8S,9S,11R,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17+,18+,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2 |
Clé InChI |
VOVIALXJUBGFJZ-QGPMUYDXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
(22R)-Budesonide-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, (22R)-Budesonide (also known as Dexbudesonide). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Core Compound Identification
(22R)-Budesonide is the more pharmacologically active epimer of Budesonide. Its deuterated form, this compound, is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The nomenclature and key identifiers for these compounds are summarized below. It is important to note that a specific CAS number for the this compound isomer is not consistently reported in public databases. The CAS number 1134189-63-1 is often assigned to Budesonide-d6, which may imply a mixture of deuterated epimers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (22R)-Budesonide | 51372-29-3[1][2][3][4] | C₂₅H₃₄O₆ | 430.53[2][3][4] |
| Budesonide-d6 | 1134189-63-1[5][6][7][8][9] | C₂₅H₂₈D₆O₆ | ~436.57[5][7][9] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[10][11] This activation initiates a signaling cascade that ultimately leads to the modulation of gene expression. The (22R)-Budesonide-GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and suppress the expression of pro-inflammatory cytokines.[10][12]
Experimental Protocols
Deuterated standards like this compound are crucial for providing accuracy in quantitative analysis, especially in pharmacokinetic studies using mass spectrometry.[5] The deuterium (B1214612) substitution offers a mass shift that allows for clear differentiation from the non-labeled analyte while maintaining similar chemical and physical properties.
Pharmacokinetic Study using LC-MS/MS
Objective: To determine the pharmacokinetic profile of (22R)-Budesonide in a biological matrix (e.g., plasma) using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Aliquots of the biological matrix are spiked with a known concentration of this compound (internal standard).
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.
-
Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both (22R)-Budesonide and this compound are monitored for quantification.
-
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of (22R)-Budesonide against their respective concentrations.
-
The concentration of (22R)-Budesonide in the unknown samples is determined from the calibration curve.
-
Stereoselective Synthesis of (22R)-Budesonide
For research applications requiring the specific 22R epimer, a stereoselective synthesis approach is often employed. The following is a generalized protocol.
Methodology:
-
Reaction Setup: A suitable starting material, such as 16α-Hydroxyprednisolone, is reacted with butyraldehyde (B50154) in the presence of an acid catalyst. The choice of solvent and reaction conditions can influence the stereoselectivity.
-
Epimer Enrichment: The reaction mixture, containing both 22R and 22S epimers, is then subjected to purification steps designed to enrich the desired 22R epimer. This may involve crystallization or chromatographic techniques.
-
Purification and Characterization: The enriched (22R)-Budesonide is further purified to meet the required specifications. The final product is characterized using analytical techniques such as HPLC, NMR, and mass spectrometry to confirm its identity, purity, and stereochemical integrity.
References
- 1. (22R)-Budesonide | CAS 51372-29-3 | LGC Standards [lgcstandards.com]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. calpaclab.com [calpaclab.com]
- 4. allmpus.com [allmpus.com]
- 5. veeprho.com [veeprho.com]
- 6. Budesonide-d6 | CAS 1134189-63-1 | LGC Standards [lgcstandards.com]
- 7. Budesonide-D6 | CAS No- 1134189-63-1 | Simson Pharma Limited [simsonpharma.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Budesonide-d6 | CAS#:1134189-63-1 | Chemsrc [chemsrc.com]
- 10. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 11. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of (22R)-Budesonide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (22R)-Budesonide-d6, a deuterated isotopologue of the pharmacologically active epimer of Budesonide (B1683875). This document details a proposed stereoselective synthesis, in-depth analytical methodologies for determining isotopic and chemical purity, and a summary of the relevant glucocorticoid receptor signaling pathway.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma, inflammatory bowel disease, and allergic rhinitis. It exists as a mixture of two epimers at the C-22 position, with the (22R) epimer demonstrating significantly higher anti-inflammatory activity than the (22S) epimer. Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in pharmacokinetic studies, serving as internal standards for mass spectrometry-based quantification due to their nearly identical chemical properties but distinct mass. The stability of the deuterium (B1214612) labels on the butyraldehyde-derived acetal (B89532) is high, making it an ideal internal standard. This guide outlines the technical considerations for its preparation and quality control.
Stereoselective Synthesis of this compound
A stereoselective synthesis is crucial for producing Budesonide enriched in the desired (22R) epimer. The following proposed synthesis is adapted from established methods for non-deuterated (22R)-Budesonide, substituting a key reagent with its deuterated counterpart.[1]
The primary strategy involves the acid-catalyzed transketalisation of a 9α-halo-desonide derivative with deuterated butyraldehyde (B50154) (butyraldehyde-2,2,3,3,4,4-d6), followed by dehalogenation. The use of hydrobromic acid as the catalyst has been shown to favor the formation of the (22R) epimer.[1]
Proposed Synthetic Scheme
Experimental Protocol
Step 1: Stereoselective Transketalisation of 9α-bromo-desonide with Butyraldehyde-d6 [1]
-
To a stirred mixture of butyraldehyde-d6 (24 ml) and 48% aqueous hydrobromic acid (300 ml) at 20°C, add 9α-bromo-desonide (30 g).
-
Maintain the reaction at 20°C for 4 hours, monitoring the reaction progress by HPLC.
-
Pour the reaction mixture into water (3000 ml) pre-cooled to 5°C to precipitate the product.
-
Filter the resulting solid suspension and wash with water.
-
The crude 9α-bromo-budesonide-d6 can be purified by dissolving in tetrahydrofuran (B95107) (THF) at 40°C, concentrating to an oil, and precipitating with diisopropyl ether.
Step 2: Dehalogenation of 9α-bromo-budesonide-d6 [1]
-
Dissolve the purified 9α-bromo-budesonide-d6 (32.4 g) in THF (324 ml).
-
Add tributyltin hydride (17.8 ml) and α,α'-azoisobutyronitrile (AIBN, 0.32 g) to the solution.
-
Reflux the reaction mixture for 16 hours, or until HPLC analysis indicates the complete disappearance of the starting material.
-
Concentrate the mixture under vacuum, dilute with diisopropyl ether (250 ml), and cool to 10°C to induce crystallization.
-
Filter the solid product, wash with diisopropyl ether, and air dry to yield this compound.
Synthesis Data
The following table summarizes typical quantitative data for the synthesis, based on the non-deuterated analogue.[1]
| Parameter | Value | Method of Analysis |
| Step 1 Yield (Crude) | ~59% | Gravimetric |
| Step 2 Yield (Final) | ~88% | Gravimetric |
| Overall Yield | ~52% | Calculation |
| Epimeric Ratio (R/S) | 98:2 | HPLC |
| Chemical Purity | >98% | HPLC |
Isotopic Purity Analysis
The determination of isotopic purity is a critical quality attribute for any deuterated compound. It ensures the reliability of the compound as an internal standard and provides information about the distribution of isotopologues (e.g., d5, d4 species). The primary methods for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Isotopic Purity Data
The table below presents typical isotopic purity data for a batch of Budesonide-d6, which serves as a representative example.[3]
| Isotopologue | Abundance (%) |
| d6 | 88.74 |
| d5 | 10.64 |
| d4 | 0.38 |
| d3 | 0.05 |
| d2 | 0.10 |
| d1 | 0.01 |
| d0 | 0.00 |
| Total Isotopic Purity (d1-d6) | >99.9% |
Experimental Protocols for Purity Analysis
3.2.1. LC-MS/MS Method for Isotopic and Chemical Purity
This method is ideal for separating the analyte from potential impurities and quantifying the relative abundance of each isotopologue.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Budesonide (e.g., start with 40% B, ramp to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Q1 (m/z) Q3 (m/z) Dwell Time (ms) CE (eV) Budesonide-d6 (Quant) 437.3 329.2 100 ~19 Budesonide-d5 436.3 328.2 100 ~19 | Budesonide-d0 (Impurity) | 431.3 | 323.2 | 100 | ~19 |
-
-
Data Analysis:
-
Integrate the peak area for each isotopologue's MRM transition.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Chemical purity is determined by comparing the main peak area to the total area of all detected peaks in the chromatogram.
-
3.2.2. NMR Spectroscopy for Isotopic Purity and Structure Confirmation
NMR provides confirmation of the deuterium label positions and an alternative method for quantifying isotopic enrichment.
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent (e.g., CDCl₃) with a known internal standard (e.g., maleic acid).
-
Experiment: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (D1 > 5 * T1).
-
Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals in the deuterated positions (on the butyral acetal chain) to the integral of a non-deuterated proton signal on the steroid backbone.
-
-
-
Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).
-
Experiment: A standard ²H NMR experiment.
-
Data Analysis: The spectrum will show signals corresponding to the deuterium atoms. The relative integrals of these signals can confirm the location of deuteration. This method is particularly useful for highly enriched compounds.[5]
-
Mechanism of Action: Glucocorticoid Receptor Signaling
Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[6][7] The signaling pathway is a key aspect of its pharmacological activity.
The process begins with the passive diffusion of Budesonide across the cell membrane into the cytoplasm.[6] Here, it binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat shock proteins like HSP90 and HSP70.[8] This binding induces a conformational change, causing the dissociation of the heat shock proteins. The activated GR-ligand complex then dimerizes and translocates into the nucleus.
Inside the nucleus, the activated GR dimer can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This recruits co-activators and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR dimer can interfere with other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression.[8] This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the synthesis of pro-inflammatory cytokines, chemokines, and other inflammatory molecules.
References
- 1. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Guide: (22R)-Budesonide-d6 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (C of A) for (22R)-Budesonide-d6. This compound is the deuterium-labeled form of the 22R-epimer of Budesonide (B1683875), a potent glucocorticoid used for its anti-inflammatory properties.[1] Deuterated standards are critical for quantitative bioanalytical studies, typically those using mass spectrometry, where they serve as ideal internal standards. This document outlines the quality control parameters, analytical methods, and relevant biological context for this certified reference material.
Quantitative Data Summary
The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a specific batch of this compound. The following tables summarize the key quantitative data points typically found on a C of A.
Table 1: Identity and Physical Properties
| Parameter | Specification |
| Chemical Name | (11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione-d6 |
| Molecular Formula | C₂₅H₂₈D₆O₆ |
| Molecular Weight | 436.58 g/mol |
| CAS Number | 51372-28-2 (unlabeled 22R isomer) |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Chloroform, DMSO |
Table 2: Quality and Purity Analysis
| Analytical Test | Method | Result |
| Chromatographic Purity | HPLC/UV | ≥98% |
| Chemical Identity | ¹H-NMR | Conforms to Structure |
| Mass Identity | Mass Spectrometry (MS) | Conforms to Structure |
| Isotopic Purity | Mass Spectrometry (MS) | ≥99% Deuterium (B1214612) Incorporation |
| Residual Solvents | GC-MS | Meets USP <467> Requirements |
Experimental Protocols
The following sections describe the general methodologies used to obtain the data presented in the Certificate of Analysis. Note that specific parameters (e.g., column type, mobile phase composition, instrument settings) are proprietary to the manufacturer and are not typically disclosed on the C of A.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chromatographic purity of the compound by separating it from any impurities.
-
Methodology: A solution of this compound is injected into a liquid chromatograph. The sample is passed through a column (commonly a reversed-phase C18 column) under high pressure. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound and its impurities from the column at different rates. A UV detector measures the absorbance of the eluate, generating a chromatogram. The area of the main peak relative to the total area of all peaks is used to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the molecule.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d6) and placed in a strong magnetic field.[2] The nuclei of the atoms, particularly ¹H, absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum shows chemical shifts and splitting patterns that are unique to the molecular structure, confirming the identity of (22R)-Budesonide. The absence of significant unexpected signals also provides evidence of purity.[2]
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight, elemental composition, and isotopic purity of the deuterated compound.
-
Methodology: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the analysis confirms the presence of the expected molecular ion peak corresponding to its mass. The isotopic distribution pattern is also analyzed to ensure a high level of deuterium incorporation (typically >99%) and to confirm the location of the deuterium labels.
Workflow and Pathway Visualizations
Quality Control Workflow for Certified Reference Material
The production and certification of a reference material like this compound follows a stringent, multi-step quality control process to ensure its suitability for quantitative analysis.[3][4] This workflow guarantees the material's identity, purity, and stability.
Caption: Quality Control Workflow for this compound.
Budesonide Mechanism of Action: Signaling Pathway
While not part of a Certificate of Analysis, understanding the biological context of the non-labeled compound is crucial for researchers. Budesonide exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[5][6]
Upon entering a target cell, budesonide binds to the GR in the cytoplasm.[7] This complex then translocates to the nucleus, where it interacts with DNA sequences known as glucocorticoid response elements (GREs).[5] This interaction leads to two primary outcomes:
-
Transactivation: The complex upregulates the transcription of anti-inflammatory genes, such as lipocortin-1, which inhibits the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7]
-
Transrepression: The complex suppresses the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines, thereby reducing the recruitment and activation of immune cells.[6][8]
Caption: Budesonide Glucocorticoid Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 6. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available (22R)-Budesonide-d6 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available (22R)-Budesonide-d6, a deuterated internal standard crucial for the accurate quantification of (22R)-Budesonide in biological matrices. This document outlines key suppliers, available product specifications, and detailed experimental protocols for its use in bioanalytical assays.
Introduction to (22R)-Budesonide and its Deuterated Analog
Budesonide (B1683875) is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] It exists as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide. The (22R) epimer is known to possess higher anti-inflammatory activity.[3] For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, where six hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass, allowing for precise differentiation in mass spectrometric analyses.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data for their products. Researchers are advised to request a certificate of analysis for the most current and lot-specific information.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Purity | Available Sizes |
| MedChemExpress | This compound | HY-125922S | Not Specified | C₂₅H₂₈D₆O₆ | ~436.57 | >98% (typical) | Not Specified | 1mg, 5mg, 10mg |
| LGC Standards (distributor for TRC) | Budesonide-d6 | TRC-B689493 | 1134189-63-1 | C₂₅H₂₈D₆O₆ | 436.57 | >95% (HPLC) | >95% | Contact for sizes |
| AdooQ Bioscience | (22R)-Budesonide | A12677 | 51372-29-3 | C₂₅H₃₄O₆ | 430.53 | Not Specified | Not Applicable | 5mg, 10mg, 25mg, 50mg |
| Simson Pharma | (22R)-Budesonide | B050036 | 51372-29-3 | C₂₅H₃₄O₆ | 430.53 | Not Specified | Not Applicable | Custom Synthesis |
| ChemBK | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Inquire |
Note: Data for non-deuterated (22R)-Budesonide from some suppliers is included for reference. Isotopic purity and specific product details for deuterated compounds should be confirmed with the supplier.
Mechanism of Action: Glucocorticoid Receptor Signaling
Budesonide exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[1][4] Upon entering the cell, budesonide binds to the cytosolic GR, leading to a conformational change and dissociation of chaperone proteins.[1] The activated budesonide-GR complex then translocates to the nucleus, where it modulates gene expression.[4] This occurs through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes.[4]
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5][6]
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of (22R)-Budesonide in biological samples, typically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of plasma sample, add a known concentration of this compound solution (e.g., 10 µL of a 100 ng/mL solution).
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) can be used.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both (22R)-Budesonide and this compound. Example transitions are:
-
(22R)-Budesonide: m/z 431.2 → 323.2
-
This compound: m/z 437.2 → 329.2
-
-
Note: These transitions should be optimized on the specific instrument being used.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study using this compound.
Conclusion
This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods for the quantification of (22R)-Budesonide. This guide provides a foundational understanding of the available commercial sources, product specifications, and a detailed methodology for its application. For the most accurate and up-to-date information, it is always recommended to consult the suppliers' technical datasheets and certificates of analysis.
References
- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards for Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterium-labeled internal standards in the accurate and precise quantification of steroids. In fields ranging from clinical diagnostics to pharmaceutical development, the reliability of steroid measurements is paramount. This document provides a comprehensive overview of the principles, experimental protocols, and comparative data that underscore the superiority of stable isotope dilution mass spectrometry (SID-MS) using deuterated standards.
The Principle of Isotope Dilution Mass Spectrometry
The cornerstone of highly accurate quantitative analysis by mass spectrometry is the technique of isotope dilution. This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation. Deuterium-labeled steroids are chemically identical to their endogenous counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[1] Because the mass spectrometer can differentiate between the analyte and the heavier, deuterium-labeled standard, any sample loss or variation in instrument response affects both compounds equally. This maintains a constant ratio between the analyte and the internal standard, allowing for highly precise and accurate quantification.
The following diagram illustrates the fundamental principle of isotope dilution mass spectrometry.
Caption: The principle of isotope dilution mass spectrometry.
Advantages of Deuterium-Labeled Standards
The use of deuterium-labeled internal standards offers significant advantages over other quantification methods, such as external calibration or the use of structural analogs. These benefits are particularly pronounced in complex biological matrices like serum, urine, and saliva.
Key Advantages:
-
Compensation for Matrix Effects: Co-eluting substances in biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the deuterium-labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for effective normalization.
-
Correction for Sample Loss: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are a major source of variability. A deuterated standard, added at the beginning of the workflow, accounts for these losses.
-
Improved Accuracy and Precision: By correcting for both sample preparation and instrumental variability, deuterium-labeled standards lead to significantly improved accuracy (trueness) and precision (reproducibility) of measurements.
The following table summarizes the performance of LC-MS/MS methods using deuterium-labeled standards compared to traditional immunoassays.
| Parameter | LC-MS/MS with Deuterium-Labeled IS | Immunoassay |
| Specificity | High (mass-based detection) | Variable (prone to cross-reactivity) |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±30%, especially at low levels |
| Precision (%CV) | < 10% | Often > 15% |
| Lower Limit of Quantification | Generally lower (higher sensitivity) | Higher |
| Multiplexing Capability | High (multiple steroids in one run) | Limited (one analyte per assay) |
Data compiled from multiple sources comparing LC-MS/MS and immunoassay performance.
Experimental Protocols
This section provides detailed methodologies for the analysis of various steroid classes in different biological matrices using deuterium-labeled internal standards.
Analysis of a Steroid Panel in Human Serum
This protocol describes a method for the simultaneous quantification of 15 steroid hormones in human serum.
a. Sample Preparation (Protein Precipitation and Phospholipid Removal)
-
To 100 µL of serum, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 5 µL of the internal standard working solution containing the deuterium-labeled counterparts of all target steroids.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex for 30 seconds.
-
Perform phospholipid removal using a specialized filtration plate.
-
The resulting filtrate is ready for injection into the LC-MS/MS system.
b. Liquid Chromatography
-
LC System: UHPLC system
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 40% to 95% mobile phase B over 8 minutes.
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
c. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each native steroid and its corresponding deuterium-labeled internal standard are monitored.
The following table provides example MRM transitions for selected steroids.
| Analyte | Deuterium-Labeled IS | Precursor Ion (m/z) | Product Ion (m/z) |
| Testosterone | Testosterone-d3 | 289.2 | 97.1 |
| Cortisol | Cortisol-d4 | 363.2 | 121.1 |
| Progesterone | Progesterone-d9 | 315.3 | 97.1 |
| Estradiol | Estradiol-d4 | 273.2 | 145.1 |
| Aldosterone (B195564) | Aldosterone-d7 | 361.2 | 331.2 |
| Androstenedione | Androstenedione-d7 | 287.2 | 97.1 |
| 17-OH Progesterone | 17-OH Progesterone-d8 | 331.2 | 97.1 |
| DHEA | DHEA-d5 | 289.2 | 253.2 |
Analysis of Glucocorticoids in Saliva
This protocol is suitable for the analysis of cortisol and cortisone (B1669442) in saliva.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Centrifuge saliva samples to remove particulates.
-
To 50 µL of saliva, add 10 µL of an internal standard solution containing cortisol-d4 and cortisone-d7.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.
-
Freeze the aqueous layer and transfer the organic supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography and Mass Spectrometry
LC-MS/MS conditions are similar to those for serum analysis, with adjustments to the gradient to optimize for the separation of cortisol and cortisone. ESI in negative ion mode can also be effective for these analytes.[2]
Analysis of Aldosterone and Metabolites in Urine
This protocol is designed for the quantification of aldosterone and its major metabolite, tetrahydroaldosterone, in 24-hour urine collections.
a. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
To 450 µL of urine, add a buffer and β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites. Incubate as required.
-
Add the deuterium-labeled internal standards (e.g., aldosterone-d7).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.
-
Elute the steroids with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
b. Liquid Chromatography and Mass Spectrometry
LC-MS/MS conditions are optimized for the specific steroids of interest, often requiring a dedicated analytical method.
Data Presentation and Method Validation
A robust analytical method requires thorough validation to ensure its performance. The following table presents typical validation data for a multi-steroid panel assay using deuterium-labeled internal standards.
| Steroid | LLOQ (ng/mL) | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Testosterone | 0.05 | 95 - 105 | < 6% | < 8% |
| Cortisol | 0.5 | 98 - 103 | < 5% | < 7% |
| Progesterone | 0.1 | 93 - 107 | < 7% | < 9% |
| Estradiol | 0.01 | 90 - 110 | < 8% | < 10% |
| Aldosterone | 0.02 | 92 - 108 | < 9% | < 11% |
LLOQ: Lower Limit of Quantification. Data represents typical performance and may vary by laboratory and instrumentation.
Visualizing Key Pathways and Workflows
Steroidogenesis Pathway
The biosynthesis of steroid hormones from cholesterol is a complex process involving multiple enzymatic steps. Understanding this pathway is crucial for interpreting steroid profiles.
Caption: Simplified human steroidogenesis pathway.
Analytical Workflow
The following diagram outlines a typical workflow for the quantitative analysis of steroids from biological samples using deuterium-labeled internal standards.
Caption: General workflow for steroid analysis using SID-MS.
Conclusion
References
(22R)-Budesonide: A Deep Dive into its Glucocorticoid Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(22R)-Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory conditions, most notably asthma and inflammatory bowel disease. Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor (GR) and its subsequent modulation of gene expression. This technical guide provides an in-depth exploration of the molecular mechanism of action of the (22R)-epimer of budesonide (B1683875), detailing its interaction with the GR, the downstream signaling pathways it orchestrates, and the experimental methodologies used to elucidate these processes. Budesonide is commercially available as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide. Notably, the (22R)-epimer is the more pharmacologically active of the two, exhibiting approximately twice the activity of the (22S)-epimer.[1]
Glucocorticoid Receptor Binding and Activation
The journey of (22R)-Budesonide's action begins with its passive diffusion across the cell membrane into the cytoplasm. Here, it binds with high affinity to the inactive glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins.[2] This binding event triggers a conformational change in the GR, leading to the dissociation of the chaperone proteins.
The dissociation unmasks the nuclear localization signals on the GR, facilitating the translocation of the (22R)-Budesonide-GR complex into the nucleus. The affinity of budesonide for the human glucocorticoid receptor is significant, with studies on the mixed epimers demonstrating a strong binding capacity.
Quantitative Analysis of Receptor Binding and Activity
The following table summarizes key quantitative parameters for budesonide, highlighting its potent interaction with the glucocorticoid receptor. It is important to note that much of the available data pertains to the mixture of (22R) and (22S) epimers. However, the established higher activity of the (22R) epimer underscores its primary contribution to the observed effects.
| Parameter | Value | Compound | Cell/Tissue System | Reference |
| Receptor Binding Affinity | ||||
| Relative Receptor Affinity (Dexamethasone = 100) | 855 | Budesonide (epimer mix) | Human lung tissue | [3] |
| Equilibrium Dissociation Constant (KD) | 1.32 nmol/L | Budesonide (epimer mix) | Human lung tissue | [3] |
| Association Constant (kon) | 18.9 x 105 M-1min-1 | Budesonide (epimer mix) | Human lung tissue | [3] |
| Dissociation Constant (koff) | 25.0 x 10-4 min-1 | Budesonide (epimer mix) | Human lung tissue | [3] |
| Half-life of Receptor Complex | 4.6 hours | Budesonide (epimer mix) | Human lung tissue | [3] |
| Functional Activity | ||||
| Transrepression | ||||
| EC50 (GM-CSF Inhibition) | 5.0 x 10-11 M | Budesonide (epimer mix) | A549 cells | [2] |
| Transactivation | ||||
| EC50 (β2-receptor Induction) | 1.1 x 10-9 M | Budesonide (epimer mix) | A549 cells | [2] |
| Inhibition of Cytokine Release | ||||
| IC50 (IL-4 Release) | 320 pM | (22R)-Budesonide | - | [4] |
| IC50 (IL-5 Release) | 220 pM | (22R)-Budesonide | - | [4] |
| Inhibition of Cell Proliferation | ||||
| IC50 (Concanavalin A-induced) | 1.3 nM | (22R)-Budesonide | - | [4] |
Genomic Mechanisms of Action: Transactivation and Transrepression
Once in the nucleus, the (22R)-Budesonide-GR complex modulates gene transcription through two primary genomic mechanisms: transactivation and transrepression. These mechanisms are central to the anti-inflammatory effects of glucocorticoids.
Transactivation
In the process of transactivation, the (22R)-Budesonide-GR complex homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5][6] This binding recruits coactivator proteins, such as histone acetyltransferases (HATs), which modify chromatin structure and facilitate the transcription of anti-inflammatory genes.[7]
Key genes upregulated by budesonide through transactivation include:
-
Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2, which is a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, which are involved in inflammatory signaling pathways.
-
Glucocorticoid-induced leucine (B10760876) zipper (GILZ): Inhibits the pro-inflammatory transcription factors NF-κB and AP-1.
-
FK506-binding protein 51 (FKBP51): Acts in a negative feedback loop to regulate GR sensitivity.
References
- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 7. mdpi.com [mdpi.com]
A Technical Deep Dive into the Stereospecific Properties of Budesonide Epimers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Budesonide (B1683875), a potent synthetic corticosteroid, is administered as an equimolar mixture of two C-22 epimers: 22R-budesonide and 22S-budesonide. While structurally similar, these epimers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of these stereospecific properties, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular mechanisms. Understanding the distinct characteristics of each epimer is crucial for optimizing the therapeutic efficacy and safety of budesonide-based therapies.
Differential Pharmacokinetics and Metabolism
The 22R and 22S epimers of budesonide display notable differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. These variations are primarily attributed to their stereoselective interactions with metabolic enzymes and tissue components.
Pharmacokinetic Parameters
Studies have consistently demonstrated significant differences in the pharmacokinetic parameters of the two epimers following intravenous and oral administration. The 22R epimer generally exhibits a larger volume of distribution and higher plasma clearance compared to the 22S epimer.[1][2]
| Parameter | 22R-Budesonide | 22S-Budesonide | Reference |
| Plasma Half-life (t½) | 2.66 ± 0.57 hr | 2.71 ± 0.69 hr | [1] |
| Volume of Distribution (Vd) | 425 ± 100 L | 245 ± 38 L | [1] |
| Plasma Clearance (CL) | 117 ± 40 L/hr | 67 ± 19 L/hr | [1] |
| AUC(0-∞) Ratio (22S/22R) | - | ~6 | [3] |
| Total Body Clearance Ratio (22S/22R) | - | 0.17 | [3] |
Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Healthy Male Subjects after Intravenous Administration.
The larger volume of distribution for the 22R-epimer suggests a higher affinity for tissues.[1] Conversely, the significantly higher Area Under the Curve (AUC) for the 22S-epimer after administration of a controlled-release capsule formulation indicates greater systemic exposure, which is a consequence of its lower total body clearance.[3]
Stereoselective Metabolism
The primary route of budesonide metabolism is through oxidation by cytochrome P450 enzymes in the liver, leading to the formation of metabolites with negligible glucocorticoid activity. This metabolic process is stereoselective, with the two epimers yielding different primary metabolites. The 22R epimer is metabolized to 16α-hydroxyprednisolone, whereas the 22S epimer forms 23-hydroxybudesonide.[4] This differential metabolism contributes to the observed differences in their pharmacokinetic profiles.
Differential Pharmacodynamics and Anti-Inflammatory Activity
The stereospecific properties of budesonide epimers extend to their pharmacodynamic activities, most notably their binding affinity to the glucocorticoid receptor (GR) and their subsequent anti-inflammatory effects.
Glucocorticoid Receptor Binding Affinity
The anti-inflammatory effects of budesonide are mediated through its binding to and activation of the glucocorticoid receptor. The 22R epimer has been reported to have a twofold higher affinity for the glucocorticoid receptor compared to the 22S epimer.[5] This higher affinity is believed to contribute to the greater potency of the 22R form.[6][7]
Anti-Inflammatory Potency
The higher receptor binding affinity of the 22R epimer translates to greater anti-inflammatory potency. In various in vitro and in vivo models, 22R-budesonide has demonstrated superior efficacy in suppressing inflammatory responses compared to the 22S epimer.[6][7]
Signaling Pathways
Budesonide, like other glucocorticoids, exerts its anti-inflammatory effects by modulating the expression of numerous genes involved in the inflammatory cascade. This is achieved through the binding of the budesonide-GR complex to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. Key transcription factors that are inhibited by this mechanism include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[8][9]
While the general mechanism is understood, the specific differential effects of the 22R and 22S epimers on these signaling pathways are an area of ongoing research. The higher potency of the 22R epimer suggests a more profound impact on the downstream signaling events.
Experimental Protocols
A variety of analytical and biological methods are employed to characterize the stereospecific properties of budesonide epimers.
Analytical Separation and Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of budesonide epimers.[10][11][12][13]
-
Principle: The method utilizes a chiral stationary phase or a reversed-phase column with a mobile phase optimized to achieve differential retention of the two epimers.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH.[12] The composition can be adjusted to optimize the resolution between the epimer peaks.[10]
-
Detection: UV detection at a wavelength of around 240-254 nm is commonly used.
-
System Suitability: The United States Pharmacopeia (USP) monograph for budesonide specifies a resolution of not less than 1.2 between the two epimer peaks.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification of budesonide epimers in biological matrices like plasma, LC-MS/MS is the method of choice.[3]
-
Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Sample Preparation: Plasma samples are typically extracted using liquid-liquid extraction or solid-phase extraction.[3]
-
Chromatographic Separation: A UPLC BEH C18 column is often used with an isocratic mobile phase.[3]
-
Mass Spectrometric Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity.[3]
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: GC and NMR have also been utilized for the separation, identification, and structural elucidation of budesonide epimers.[6][7][14]
In Vivo Anti-Inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Model: This is a classic and widely used in vivo model to assess the anti-inflammatory activity of compounds.[15][16][17][18]
-
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure:
-
Animals (typically rats or mice) are divided into control and treatment groups.
-
The test compounds (22R-budesonide, 22S-budesonide, or vehicle) are administered, usually intraperitoneally or orally, at a specified time before carrageenan injection.
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each treatment group relative to the control group.
-
Conclusion and Future Directions
The stereospecific properties of the 22R and 22S epimers of budesonide are well-documented, with the 22R epimer exhibiting higher glucocorticoid receptor binding affinity and greater anti-inflammatory potency, while the 22S epimer shows greater systemic exposure due to its slower clearance. These differences have significant implications for the clinical use of budesonide.
Future research should focus on further elucidating the differential effects of the epimers on downstream signaling pathways and gene expression profiles. A deeper understanding of these molecular mechanisms could pave the way for the development of epimer-pure formulations with optimized therapeutic indices, potentially offering improved efficacy and reduced side effects for patients with inflammatory diseases such as asthma and inflammatory bowel disease. Moreover, the development of more sophisticated in vitro models that can accurately predict the in vivo performance of each epimer will be crucial for advancing drug development in this area.
References
- 1. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of epimeric budesonide and fluticasone propionate after repeat dose inhalation – intersubject variability in systemic absorption from the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver metabolism of budesonide in rat, mouse, and man. Comparative aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Budesonide Result Summary | BioGRID [thebiogrid.org]
- 6. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Activity of (22R)-Budesonide: A Technical Guide
Introduction
Budesonide (B1683875) is a potent, non-halogenated synthetic glucocorticoid widely utilized for its topical anti-inflammatory effects in the management of chronic inflammatory diseases such as asthma, rhinitis, and inflammatory bowel disease.[1][2][3][4] A key characteristic of budesonide is its existence as a stereoisomeric mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide, typically in a 1:1 ratio.[5][6][7] Pharmacological studies have consistently demonstrated that the (22R)-epimer, also known as Dexbudesonide, is the more pharmacologically active of the two, exhibiting significantly higher potency and affinity for the glucocorticoid receptor.[5][7][8] This technical guide provides an in-depth exploration of the pharmacological activity of (22R)-Budesonide, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The anti-inflammatory and immunomodulatory effects of (22R)-Budesonide are primarily mediated through its high-affinity binding to and activation of the cytosolic glucocorticoid receptor (GR).[1][9][10] As a lipophilic molecule, (22R)-Budesonide readily diffuses across the cell membrane to engage with the GR.[8][9] This interaction initiates a cascade of molecular events:
-
Receptor Activation and Translocation: Upon ligand binding, the GR dissociates from a complex of chaperone proteins (e.g., heat shock proteins), undergoes a conformational change, and translocates from the cytoplasm into the nucleus.[1]
-
Genomic Regulation: Inside the nucleus, the activated ligand-receptor complex directly modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][9] This interaction upregulates the transcription of anti-inflammatory genes, leading to the increased synthesis of proteins like annexin-1 (lipocortin-1), interleukin-10 (IL-10), and IκB (inhibitor of NF-κB).[1][9][11]
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding.[9][11] This protein-protein interaction prevents these factors from promoting the transcription of pro-inflammatory genes, thereby suppressing the expression of cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, adhesion molecules, and inflammatory enzymes like phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[9][11][12]
-
The net result of this genomic modulation is a profound suppression of the inflammatory response, characterized by reduced inflammatory cell infiltration, decreased release of inflammatory mediators, and restoration of tissue homeostasis.[9][10]
Quantitative Pharmacological Data
The superior activity of the (22R)-epimer is evident in its receptor binding affinity, functional potency, and pharmacokinetic profile.
Table 1: Glucocorticoid Receptor Binding Affinity
Data from competitive binding assays demonstrate the high affinity of (22R)-Budesonide for the glucocorticoid receptor, significantly exceeding that of other common glucocorticoids.
| Compound | Receptor Source | Relative Receptor Affinity (Dexamethasone = 100) | Reference |
| (22R)-Budesonide | Rat Skeletal Muscle | 1400 | [5][11] |
| (22S)-Budesonide | Rat Skeletal Muscle | 700 | [5] |
| Triamcinolone Acetonide | Rat Skeletal Muscle | 350 | [5] |
| Dexamethasone (B1670325) | Rat Skeletal Muscle | 100 | [5] |
| Budesonide (mixture) | Human Lung Tissue | 855 | [13] |
Note: Relative Receptor Affinity is a measure of how strongly a ligand binds to the receptor compared to a reference compound.
Table 2: In Vitro Anti-Inflammatory Activity
Functional assays confirm the high potency of (22R)-Budesonide in suppressing inflammatory responses at a cellular level.
| Assay | Cell Type | Mediator | Effect of (22R)-Budesonide | Reference |
| Gene Expression | Human Epidermal Keratinocytes | COX-2 | Strong suppression of IL-1β or PAF-induced gene expression | [11][12] |
| Transcription Factor Binding | Human Epidermal Keratinocytes | NF-κB, AP-1, GAS | Strong inhibition of IL-1β or PAF-induced DNA binding | [11][12] |
| Cytokine Production | LPS-induced A549 cells | IL-6 | Significant inhibition | [14] |
Table 3: Pharmacokinetic Parameters of Budesonide Epimers
Studies in healthy subjects after intravenous administration highlight key differences in the disposition of the two epimers.
| Parameter | (22R)-Budesonide | (22S)-Budesonide | Reference |
| Plasma half-life (t½) | 2.66 ± 0.57 hr | 2.71 ± 0.69 hr | [6][15] |
| Volume of Distribution (Vβ) | 425 ± 100 L | 245 ± 38 L | [6][15] |
| Plasma Clearance | 117 ± 40 L/hr (1.4 L/min) | 67 ± 19 L/hr (1.0 L/min) | [6][15][16] |
The larger volume of distribution for the (22R) epimer may suggest a higher affinity for tissues, while its higher clearance indicates more rapid metabolism.[6] The (22R) epimer also undergoes greater biotransformation in human liver, bronchial, and colonic tissues compared to the (22S) epimer.[17]
Experimental Protocols
The characterization of (22R)-Budesonide's pharmacological activity relies on a suite of specialized in vitro assays.
Glucocorticoid Receptor Binding Assay
This assay quantifies the affinity of (22R)-Budesonide for the GR through competition with a radiolabeled or fluorescently-labeled glucocorticoid ligand.
Methodology:
-
Receptor Preparation: Glucocorticoid receptors are typically isolated from a relevant tissue source, such as rat skeletal muscle or human lung tissue, via cytosol preparation.[5]
-
Competitive Binding: A constant concentration of a labeled GR ligand (e.g., [³H]-dexamethasone or a fluorescent probe like Fluormone™ GS Red) is incubated with the receptor preparation.[18]
-
Compound Addition: Serial dilutions of the unlabeled test compound ((22R)-Budesonide) are added to the incubation mixture to compete for binding to the GR.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Following incubation, bound and free labeled ligands are separated, often using methods like charcoal-dextran adsorption or size-exclusion chromatography.[5]
-
Quantification: The amount of bound labeled ligand is measured (e.g., by scintillation counting for radioligands or fluorescence polarization for fluorescent ligands).
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is calculated. This value is then used to determine the equilibrium dissociation constant (Ki) or relative binding affinity.
In Vitro Anti-inflammatory Functional Assay (COX-2 Expression)
This type of assay measures the ability of (22R)-Budesonide to suppress the expression of a key pro-inflammatory gene, such as COX-2, in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: A relevant cell line, such as human epidermal keratinocytes, is cultured in appropriate media.[11][12]
-
Pre-treatment: Cells are pre-treated with various concentrations of (22R)-Budesonide or a vehicle control for a defined period.
-
Inflammatory Stimulus: The cells are then stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β) or platelet-activating factor (PAF), to induce the expression of COX-2.[11][12]
-
Incubation: Cells are incubated for a period sufficient to allow for gene transcription and translation.
-
RNA/Protein Isolation: Following incubation, total RNA or protein is extracted from the cells.
-
Quantification of Gene Expression: The level of COX-2 mRNA is quantified using methods like reverse transcription-polymerase chain reaction (RT-PCR).[11][12] Alternatively, COX-2 protein levels can be measured by Western blotting or ELISA.
-
Data Analysis: The expression of COX-2 in drug-treated cells is compared to that in stimulated cells treated only with the vehicle. The results are used to determine the concentration-dependent inhibitory effect of (22R)-Budesonide, often expressed as an IC₅₀ value.
Conclusion
(22R)-Budesonide is the principal active component of the therapeutic agent budesonide. Its pharmacological activity is defined by its high-affinity binding to the glucocorticoid receptor and subsequent potent modulation of gene expression. This activity translates into a robust suppression of the inflammatory cascade, as evidenced by quantitative in vitro data. The (22R)-epimer is significantly more potent than its (22S) counterpart, a crucial factor in the overall efficacy of budesonide. The distinct pharmacokinetic profile of (22R)-Budesonide, characterized by high tissue affinity and rapid systemic clearance, contributes to its favorable therapeutic index, maximizing local anti-inflammatory effects while minimizing systemic exposure. This comprehensive pharmacological profile underpins its successful clinical use in treating a range of chronic inflammatory conditions.
References
- 1. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 2. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 10. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Budesonide epimer R or dexamethasone selectively inhibit platelet-activating factor-induced or interleukin 1beta-induced DNA binding activity of cis-acting transcription factors and cyclooxygenase-2 gene expression in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of the epimeric glucocorticoid budesonide (Journal Article) | OSTI.GOV [osti.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Note: High-Throughput Quantification of Budesonide in Human Plasma using (22R)-Budesonide-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of budesonide (B1683875) in human plasma. Due to its low systemic bioavailability, a highly sensitive analytical method is required for accurate pharmacokinetic studies.[1] This method utilizes (22R)-Budesonide-d6 as an internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 2 to 1024 pg/mL in human plasma and demonstrated excellent accuracy and precision, making it suitable for high-throughput bioanalytical applications.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. It is typically administered as a mixture of two epimers, 22R and 22S, with the 22R form being more active. Accurate measurement of budesonide concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variability in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and quantification of budesonide in human plasma using this compound as the internal standard. While the specific examples in the literature often refer to budesonide-d8 (B1281438), the principles and methodologies are directly applicable to the use of this compound.[1][2]
Experimental
Materials and Reagents
-
Budesonide reference standard (Sigma-Aldrich)
-
This compound internal standard
-
Human plasma (K2EDTA) (BioreclamationIVT)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Acetate
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X RP)[1]
Equipment
-
Liquid Chromatograph (e.g., ExionLC™ AD system)[1]
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 5500+)[1]
-
Analytical Balance
-
Centrifuge
-
SPE Manifold
-
Nitrogen Evaporator
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract budesonide and the internal standard from human plasma.
-
Spike 200 µL of human plasma with the internal standard solution (this compound).[1]
-
Dilute the sample with an equal volume of water.[1]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the entire diluted plasma sample onto the conditioned SPE cartridge.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 40% acetonitrile in water).[1][3]
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase column. The conditions provided below are a general guideline and may require optimization for different systems.
| Parameter | Value |
| Column | InertSustain AQ-C18 HP (3 µm, 2.1 x 50 mm)[2] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.142% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.7 mL/min[4] |
| Injection Volume | 10 µL |
| Gradient | Isocratic at 29% Acetonitrile[4] |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the detection of budesonide and its deuterated internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Curtain Gas | 30 psi[1] |
| Ion Source Temperature | 600°C[1] |
| Ion Source Gas 1 | 60 psi[1] |
| Ion Source Gas 2 | 80 psi[1] |
| Ionization Voltage | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Budesonide | 431.3 | 323.2[1] |
| Budesonide-d8 (as a proxy for d6) | 497 | 357[4] |
Note: The MRM transition for this compound should be empirically determined but is expected to be m/z 437.3 → [product ion]. The transition for budesonide-d8 is provided as a reference.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 2 to 1024 pg/mL for budesonide in human plasma.[1] A correlation coefficient (r²) of >0.99 is typically achieved. The lower limit of quantification (LLOQ) was established at 2 pg/mL, providing the sensitivity required for pharmacokinetic studies.[1][3]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results should fall within the generally accepted bioanalytical method validation guidelines, with precision (%CV) not exceeding 15% (20% at the LLOQ) and accuracy (%bias) within ±15% (±20% at the LLOQ).[1]
| Concentration Level | Accuracy (%) | Precision (%CV) |
| LLOQ (2 pg/mL) | Within ±20% | ≤20% |
| Low QC | Within ±15% | ≤15% |
| Medium QC | Within ±15% | ≤15% |
| High QC | Within ±15% | ≤15% |
| Table based on acceptance criteria from reference[1] |
Recovery and Matrix Effect
The extraction recovery of budesonide and the internal standard from human plasma should be consistent and reproducible. A solid-phase extraction protocol typically yields high recoveries, often in the range of 84.7-89.4%.[2] The matrix effect should be minimal to ensure that the ionization of the analytes is not significantly suppressed or enhanced by co-eluting endogenous components from the plasma. Negligible matrix effects of less than 4.1% have been reported.[2]
Visualization of Protocols
Caption: Experimental workflow for the quantification of budesonide in human plasma.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of budesonide in human plasma using this compound as an internal standard. The simple and efficient solid-phase extraction protocol, combined with the selectivity of tandem mass spectrometry, allows for reliable measurement of budesonide at low pg/mL concentrations. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.
References
- 1. sciex.com [sciex.com]
- 2. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Budesonide Epimers in Human Plasma Using (22R)-Budesonide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1] It is administered as a mixture of two epimers, 22R and 22S, which exhibit different potencies; the 22R form is reported to be two to three times more active than the 22S epimer.[2][3] Consequently, the stereoselective quantification of these epimers in human plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the sensitive and selective quantification of budesonide epimers (22R and 22S) in human plasma using a stable isotope-labeled internal standard, (22R)-Budesonide-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
This section details the materials and methods for the quantification of budesonide epimers in human plasma.
Materials and Reagents
-
Budesonide (22R and 22S epimers) reference standards
-
This compound (internal standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX or C18)[4]
-
n-Hexane
-
Dichloromethane
-
Isopropanol
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[1]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of 22R-Budesonide, 22S-Budesonide, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 22R and 22S-Budesonide stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.[5]
-
Internal Standard Working Solution: Dilute the this compound stock solution in a suitable solvent to achieve a final concentration appropriate for spiking in plasma samples.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to prepare calibration curves and QC samples at low, medium, and high concentrations.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add the internal standard solution.[6] Dilute the sample with an equal volume of water.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove interferences.[2]
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[2] Reconstitute the residue in 200 µL of the mobile phase.[2]
Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, 5 mM ammonium acetate, and acetic acid (29:71:0.142, v/v/v) can be used for the separation of the epimers.[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 7 minutes to achieve baseline separation.[1]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative performance of methods for budesonide epimer analysis in human plasma. The data is compiled from various validated methods and represents typical performance characteristics.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Reference |
| 22R-Budesonide | 5.0 - 500 | 5.0 | [1] |
| 22S-Budesonide | 5.0 - 3000 | 5.0 | [1] |
| Budesonide (epimers not separated) | 2 - 1024 | 2 | [2][6] |
| Budesonide (epimers not separated) | 10 - 1200 | 10 | [7] |
| Budesonide Epimers | 0.25 - 10.0 (ng/mL) | 0.25 (ng/mL) | [4] |
Table 2: Precision and Accuracy
| Analyte | Concentration (pg/mL) | Within-day CV (%) | Between-day CV (%) | Accuracy (%) | Reference |
| Budesonide Epimers | Not Specified | < 8.6 | < 4.0 | Not Specified | [4] |
| Budesonide (epimers not separated) | LQC (7.5) | 4.8 | Not Specified | 102.7 | [2] |
| MQC (75) | 3.2 | Not Specified | 104.0 | [2] | |
| HQC (175) | 2.5 | Not Specified | 101.1 | [2] |
Table 3: Recovery
| Analyte | Recovery (%) | Reference |
| 22R-Budesonide | 87.4 | [4] |
| 22S-Budesonide | 87.0 | [4] |
| Budesonide (epimers not separated) | 84.7 - 89.4 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for budesonide epimer quantification.
Budesonide Mechanism of Action and Metabolism
Caption: Budesonide's mechanism and metabolic pathway.
References
- 1. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of epimers 22R and 22S of budesonide in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sciex.com [sciex.com]
- 7. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Budesonide from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase extraction (SPE) of budesonide (B1683875) from biological matrices, primarily human plasma. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical techniques.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions.[1][2] Accurate quantification of budesonide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Due to its low systemic bioavailability and resulting low circulating concentrations, a sensitive and efficient sample preparation method is required.[1][2] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of budesonide from complex biological samples prior to analysis.[1][2][3]
This document outlines a detailed protocol for the SPE of budesonide, summarizes the performance of various methods, and provides a visual workflow to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the determination of budesonide in human plasma.
Table 1: Performance of Different SPE Protocols for Budesonide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| SPE Sorbent | Oasis WCX μElution | Phenomenex Strata-X RP | Cleanert PEP-2 | Not specified |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| LLOQ | 5 pg/mL[4] | 2 pg/mL[1][2] | 10 pg/mL[3] | 2 pg/mL |
| Linear Dynamic Range | 5–1000 pg/mL[4] | 2–1024 pg/mL[1] | 10–1200 pg/mL[3] | 2-200 pg/mL[2] |
| Extraction Recovery | Budesonide showed comparable recoveries across different sorbents.[4] | Not explicitly stated | 84.7–89.4%[3] | Not explicitly stated |
| Matrix Effects | Not explicitly stated | Minimized to achieve desired LLOQ.[1] | <4.1%[3] | Not explicitly stated |
| Internal Standard | Not specified | Budesonide-D8[1] | Budesonide-d8[3] | Budesonide D8 |
Experimental Protocols
The following are detailed methodologies for the solid-phase extraction of budesonide from human plasma.
Protocol 1: Based on Waters Corporation Method[4]
This protocol is optimized for the simultaneous extraction of budesonide and formoterol.
a. Sample Pre-treatment:
-
To 500 μL of human plasma, add 500 μL of 4% phosphoric acid in water.
-
Vortex mix the sample.
b. SPE Procedure using Oasis WCX 96-well μElution plates:
-
Prime: Add 200 μL of methanol (B129727) to each well.
-
Equilibrate: Add 200 μL of water to each well.
-
Load: Load the pre-treated sample onto the extraction plate.
-
Wash: Wash the sorbent with 200 μL of 5% methanol in water.
-
Elute: Elute the analytes with an appropriate solvent (details not specified in the source).
Protocol 2: Based on SCIEX Application Note[1]
This protocol is designed for high sensitivity analysis of budesonide.
a. Sample Pre-treatment:
-
To a 200 μL aliquot of K2EDTA human plasma, add an equal volume of water containing the internal standard (budesonide-D8).
b. SPE Procedure using Phenomenex Strata-X RP SPE cartridge:
-
Condition: Condition the cartridge with methanol followed by water.
-
Load: Load the diluted sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 5% methanol.
-
Elute: Elute budesonide with 100% methanol.
-
Dry Down: Evaporate the eluent to dryness under vacuum.
-
Reconstitute: Reconstitute the residue with 40% acetonitrile (B52724) in water for LC-MS/MS analysis.
Protocol 3: Based on a High-Throughput Method[3]
This protocol is suitable for pharmacokinetic studies requiring high sample throughput.
a. Sample Pre-treatment:
-
Dilute a 0.2 mL plasma sample with 0.2 mL of water.
b. SPE Procedure using Cleanert PEP-2 products:
-
The diluted sample is directly subjected to solid-phase extraction. (Specific steps for conditioning, washing, and elution are not detailed in the abstract).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the solid-phase extraction of budesonide and a conceptual representation of its anti-inflammatory signaling pathway.
Caption: General workflow for solid-phase extraction of budesonide.
Caption: Simplified signaling pathway of budesonide's anti-inflammatory action.
References
UPLC-MS/MS method for stereoselective pharmacokinetic study of budesonide
An advanced UPLC-MS/MS method provides a robust and sensitive platform for the stereoselective pharmacokinetic analysis of budesonide (B1683875), a corticosteroid existing as a 1:1 racemic mixture of the 22R and 22S epimers.[1] Given that stereoisomers can exhibit different pharmacological and toxicological profiles, it is crucial for drug development and clinical pharmacology to understand the pharmacokinetic behavior of each epimer individually. This document outlines the application and detailed protocols for the simultaneous quantification of 22R-budesonide and 22S-budesonide in human plasma.
The method demonstrates significant differences in the pharmacokinetic profiles of the two epimers. Notably, the systemic exposure (AUC) of the 22S-epimer is substantially higher than that of the 22R-epimer, indicating stereoselective disposition in the body.[2][3] This high-throughput and sensitive assay is well-suited for clinical and preclinical studies, enabling a deeper understanding of budesonide's efficacy and safety.
Application Notes
The UPLC-MS/MS method described offers a highly selective and sensitive approach for the simultaneous determination of budesonide's 22R and 22S epimers in biological matrices such as human plasma.[2][3] The baseline chromatographic separation of the epimers, combined with the specificity of tandem mass spectrometry, ensures accurate quantification with a low limit of quantification (LLOQ) of 5.0 pg/mL for both epimers.[2][3]
Key features of this method include:
-
High Sensitivity: Achieves LLOQs in the low pg/mL range, essential for pharmacokinetic studies where plasma concentrations are low.[2][3][4]
-
Stereoselectivity: Enables baseline separation and individual quantification of the 22R and 22S epimers within a short run time.[2][5]
-
Robustness: The use of a stable isotope-labeled internal standard (d8-budesonide) ensures high precision and accuracy.[2][3]
-
High Throughput: A rapid chromatographic runtime of under 7 minutes allows for the analysis of a large number of samples efficiently.[2][5]
This method has been successfully applied to pharmacokinetic studies in humans, revealing significant differences between the epimers. For instance, following the administration of controlled-release budesonide capsules, the AUC(0-∞) of 22S-budesonide was found to be approximately six times higher than that of 22R-budesonide.[2][3] Consequently, the total body clearance of the 22S epimer was significantly lower, with a 22S-/22R-BUD clearance ratio of 0.17.[2][3]
Experimental Protocols
Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol details the extraction of budesonide epimers from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
Budesonide 22R and 22S epimer reference standards
-
d8-Budesonide epimers (Internal Standard - IS)
-
n-hexane, dichloromethane, isopropanol (B130326) (HPLC grade)
-
Ammonia (B1221849) solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add the internal standard (d8-budesonide epimers) solution.
-
Add 50 µL of ammonia solution to create alkaline conditions.
-
Add 1 mL of extraction solvent (n-hexane/dichloromethane/isopropanol, 2:1:0.1, v/v/v).[2][3]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+ or Waters Xevo TQ-XS)[4][6]
-
Analytical Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm)[2][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm)[2][5] |
| Mobile Phase | Isocratic: Acetonitrile / 5mM Ammonium Acetate / Acetic Acid (29:71:0.142, v/v/v)[2][5] |
| Flow Rate | 0.7 mL/min[2][5] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Total Run Time | 7 minutes[2][5] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | Budesonide Epimers (22R & 22S): m/z 489 → 357[2][3]d8-Budesonide Epimers (IS): m/z 497 → 357[2][3] |
| Dwell Time | 75 ms[4] |
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | 22R-Budesonide | 22S-Budesonide |
| Linearity Range (pg/mL) | 5.0 - 500[2][3] | 5.0 - 3000[2][3] |
| LLOQ (pg/mL) | 5.0[2][3] | 5.0[2][3] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Table 2: Pharmacokinetic Parameters of Budesonide Epimers in Humans
| Parameter | 22R-Budesonide | 22S-Budesonide | Reference |
| Cmax (µg/L) | 1.8 | - | [1][7] |
| Tmax (hours) | 0.46 | - | [1][7] |
| AUC(0-∞) Ratio (22S/22R) | - | ~6.0 | [2][3] |
| Elimination Half-life (hours) | 2.3 | - | [1][7] |
| Total Body Clearance Ratio (22S/22R) | - | 0.17 | [2][3] |
Note: Some studies have reported no consistent enantiomer-specific differences in drug disposition in certain patient groups.[1][8] Pharmacokinetic parameters can vary based on the formulation and route of administration.
Visualizations
Caption: Experimental workflow for stereoselective analysis of budesonide.
Caption: Simplified metabolic pathway of budesonide.
References
- 1. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study PMID: 23416292 | MCE [medchemexpress.cn]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of epimeric budesonide and fluticasone propionate after repeat dose inhalation – intersubject variability in systemic absorption from the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (22R)-Budesonide-d6 for Glucocorticoid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent, non-halogenated glucocorticoid used in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] It functions as an agonist to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2][4] Upon binding, the budesonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to its anti-inflammatory effects.[1][5]
Budesonide is administered as a mixture of two epimers, 22R and 22S. The (22R)-Budesonide epimer is known to be twice as active as the 22S form, making it the primary contributor to the drug's therapeutic effect.[6] (22R)-Budesonide-d6 is a deuterium-labeled version of this active epimer.[7] While deuterated compounds are most commonly used as internal standards in mass spectrometry-based analyses, they can also serve as highly specific unlabeled competitors in radioligand receptor binding assays to determine the binding affinity (Ki) of other test compounds.
These application notes provide a detailed protocol for using this compound in a competitive binding assay to characterize the interaction of compounds with the human glucocorticoid receptor.
Physicochemical Properties of (22R)-Budesonide
The fundamental properties of the parent compound are essential for designing and interpreting binding assays.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₆ | [8] |
| Molecular Weight | 430.5 g/mol | [8] |
| Synonyms | Dexbudesonide, (22R)-BUD | [7][9] |
| Description | The (22R)-enantiomer of Budesonide, a non-halogenated glucocorticoid with high local anti-inflammatory activity. | [7][10] |
| Form | Solid | [9] |
Mechanism of Action & Signaling Pathway
Budesonide exerts its effects by binding to the glucocorticoid receptor (GR) located in the cytoplasm of target cells.[5] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90.[11][12]
-
Ligand Binding: Budesonide enters the cell and binds to the ligand-binding domain of the GR, causing a conformational change.[11]
-
Complex Dissociation & Translocation: This binding event leads to the dissociation of the heat shock proteins.[13] The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[11][13]
-
Gene Regulation: Inside the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][5][13] This interaction can either activate (transactivation) or repress (transrepression) gene transcription.[12]
-
Anti-Inflammatory Effects: The primary anti-inflammatory action of budesonide involves the suppression of pro-inflammatory cytokine and chemokine production and the induction of anti-inflammatory proteins like lipocortin-1.[1][5]
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Budesonide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 6. Budesonide Result Summary | BioGRID [thebiogrid.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (22R)-Budesonide | C25H34O6 | CID 73759663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (r)-budesonide | 51372-29-3 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Application Notes and Protocols for Budesonide Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of budesonide (B1683875) in urine for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are outlined to ensure high recovery and removal of interfering matrix components.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. Monitoring its excretion in urine is crucial for therapeutic drug monitoring, doping control, and pharmacokinetic studies. Due to the complex nature of the urine matrix, efficient sample preparation is paramount for accurate and reliable quantification of budesonide and its metabolites. This document details three common and effective sample preparation techniques.
Comparative Quantitative Data
The selection of a sample preparation method often depends on the required sensitivity, sample throughput, and available resources. The following table summarizes key quantitative performance metrics for the described methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Modified QuEChERS |
| Linearity Range | 0.5 - 10 ng/mL[1][2] | 1 - 1000 ng/mL (for similar steroids) | 1 - 10 µg/kg (in liver) |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1][2] | Not higher than 1 µg/L (for similar corticosteroids)[3] | 0.04 - 0.16 µg/kg (for similar corticosteroids in liver) |
| Recovery | >90% (for similar compounds) | 81 - 99% (Absolute)[3] | Good recovery and reproducibility reported |
| Accuracy (% Bias) | 0.8 to 16.4%[1][2] | - | - |
Experimental Workflows
The following diagrams illustrate the general workflows for each sample preparation technique.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Modified QuEChERS Workflow.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on an alkaline extraction with ethyl acetate (B1210297), which is effective for the isolation of budesonide and its metabolites from urine.[1][2]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., budesonide-d8)
-
1 M Sodium carbonate (Na2CO3) solution
-
Ethyl acetate (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 20% acetonitrile in water)
Procedure:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Add 200 µL of 1 M Na2CO3 solution to alkalinize the sample. Vortex for 30 seconds.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex to dissolve the residue completely.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode polymeric strong anion exchange SPE column for the cleanup of corticosteroids from urine.[3] It may require optimization depending on the specific brand of SPE cartridges used.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., mixed-mode polymeric strong anion exchange)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., 100% methanol)
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: If necessary to analyze conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/aryl sulfatase) prior to extraction.[3] For free budesonide, dilute the urine sample 1:1 (v/v) with deionized water. Add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the column. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 5 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in an appropriate volume (e.g., 200 µL) of the reconstitution solution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Modified QuEChERS
This protocol is adapted from the QuEChERS methodology used for analyzing corticosteroids in biological matrices.[4] It offers a rapid and straightforward alternative to LLE and SPE.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN, HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) cleanup tubes (containing e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
High-speed centrifuge
Procedure:
-
Pipette 5 mL of urine into a 15 mL centrifuge tube.
-
Add the internal standard solution.
-
Add 5 mL of acetonitrile.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and vortex vigorously for 1 minute to ensure the salt does not agglomerate.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract: Carefully collect the supernatant and transfer it to an autosampler vial for direct LC-MS/MS analysis. If necessary, the supernatant can be evaporated and reconstituted in a mobile phase-compatible solvent.
References
- 1. Detection of budesonide in human urine after inhalation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: (22R)-Budesonide-d6 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (22R)-Budesonide-d6, a deuterated internal standard, in pediatric pharmacokinetic studies of budesonide (B1683875). The protocols and data presented are essential for the accurate quantification of the 22R epimer of budesonide in biological matrices, contributing to a deeper understanding of its disposition in children.
Introduction
Budesonide is a potent synthetic corticosteroid used in the treatment of asthma and other inflammatory conditions.[1] It is administered as a 1:1 mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide.[2][3] While both epimers contribute to the therapeutic effect, in vitro studies suggest the (22R) epimer is two to three times more potent.[3] Understanding the distinct pharmacokinetic profiles of each epimer is crucial, especially in pediatric populations where physiological differences can significantly impact drug metabolism and response.
Pharmacokinetic studies in children have shown that budesonide has a shorter half-life and higher clearance per kilogram of body weight compared to adults, potentially indicating a higher liver blood flow.[2] The systemic availability of inhaled budesonide in children is approximately 6% of the labeled dose.[4] Given the stereoselective pharmacokinetics of budesonide, with the AUC(0-∞) of the 22S epimer being approximately six times higher than that of the 22R epimer, it is imperative to employ analytical methods that can differentiate and accurately quantify each epimer.[5]
This compound, a stable isotope-labeled version of the (22R) epimer, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its use ensures high accuracy and precision in quantifying the endogenous (22R)-Budesonide by correcting for variability during sample preparation and analysis.
Key Applications
-
Stereoselective Pharmacokinetic Studies: Accurately determine the absorption, distribution, metabolism, and excretion (ADME) of the (22R)-Budesonide epimer in pediatric patients.
-
Bioequivalence Studies: Compare the bioavailability of different formulations of budesonide in children.
-
Therapeutic Drug Monitoring: Individualize dosing regimens for pediatric patients to optimize efficacy and minimize adverse effects.
-
Metabolite Identification: Aid in the characterization of metabolites derived from the (22R)-Budesonide epimer.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of budesonide in pediatric populations from published studies. These values highlight the importance of age-specific considerations in drug development and clinical practice.
Table 1: Pharmacokinetic Parameters of Budesonide Epimers in Children with Asthma (Intravenous Administration)
| Parameter | (22R)-Budesonide | (22S)-Budesonide | Reference |
| Plasma Clearance (L/h) | 103 | 74 | [2] |
| Half-life (h) | ~1.5 | ~1.5 | [2] |
Table 2: Pharmacokinetic Parameters of Budesonide Inhalation Suspension in Children (3-6 years)
| Parameter | Value | Reference |
| Systemic Availability | ~6% of labeled dose | [4] |
| Volume of Distribution (Vd) | ~3 L/kg | [4] |
| Terminal Elimination Half-life | 2.3 hours | [4] |
| Systemic Clearance | ~30 mL/kg | [4] |
Table 3: Pharmacokinetic Parameters of Budesonide Oral Suspension in Children and Adolescents with Eosinophilic Esophagitis
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour post-dose | [6][7] |
| Half-life (t1/2) | 3.3-3.5 hours | [6][7] |
Experimental Protocols
Protocol 1: Quantification of (22R)-Budesonide in Pediatric Plasma using LC-MS/MS
This protocol describes a validated method for the stereoselective quantification of (22R)-Budesonide in pediatric plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
(22R)-Budesonide analytical standard
-
This compound (internal standard)
-
Human plasma (pediatric)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Acetic acid
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP) or liquid-liquid extraction solvents (e.g., n-hexane, dichloromethane, isopropanol)
2. Sample Preparation:
-
Thaw pediatric plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound, e.g., 2 ng/mL).
-
Vortex briefly to mix.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of extraction solvent (e.g., n-hexane/dichloromethane/isopropanol 2:1:0.1, v/v/v) to the plasma sample.[5]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC)
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[5]
-
Mobile Phase: Isocratic mixture of acetonitrile, 5 mM ammonium acetate, and acetic acid (e.g., 29:71:0.142, v/v/v)[5]
-
Flow Rate: 0.7 mL/min[5]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
(22R)-Budesonide: m/z 431.2 -> 323.2 (quantifier), 431.2 -> 147.1 (qualifier) (example transitions, optimization required)
-
This compound: m/z 437.2 -> 329.2 (quantifier) (example transitions, optimization required)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (22R)-Budesonide to this compound against the concentration of the calibration standards.
-
Determine the concentration of (22R)-Budesonide in the pediatric plasma samples from the calibration curve using a weighted linear regression model.
Visualizations
Caption: Workflow for the bioanalysis of (22R)-Budesonide in pediatric plasma.
Caption: Simplified glucocorticoid receptor signaling pathway for budesonide.
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable bioanalytical methods for stereoselective pharmacokinetic studies of budesonide in pediatric populations. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling more precise and informative studies that can ultimately lead to safer and more effective use of budesonide in children.
References
- 1. Budesonide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Pharmacokinetics of budesonide in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Budesonide Oral Suspension in Children and Adolescents With Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Budesonide Oral Suspension in Children and Adolescents With Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Budesonide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent glucocorticoid steroid utilized in the management of asthma, allergic rhinitis, and inflammatory bowel disease.[1] The therapeutic efficacy of budesonide is intrinsically linked to its dosage and formulation, necessitating robust and reliable analytical methods for its quantification in various pharmaceutical dosage forms. This document provides detailed application notes and protocols for the analytical method development of budesonide, focusing on High-Performance Liquid Chromatography (HPLC), a widely used technique in pharmaceutical analysis. The methodologies outlined herein are based on established and validated procedures to ensure accuracy, precision, and reproducibility in quality control and research settings.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for the determination of budesonide. This allows for a comparative assessment of different analytical approaches.
Table 1: Chromatographic Conditions and Performance Data for Budesonide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatographic Technique | RP-HPLC | RP-HPLC | RP-HPLC | UPLC |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2][3] | C18 | Agilent Zorbax C18 (250 x 10 mm, 5 micron)[4] | ACQUITY UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[5] |
| Mobile Phase | Acetonitrile (B52724):Monobasic potassium phosphate (B84403) (pH 3.2) (55:45)[2][3] | Methanol (B129727):Water (80:20 v/v)[6] | 0.1% Formic acid:Methanol (15:85 v/v)[4] | ACN:Phosphate buffer (pH 3.2):Methanol (32:66:2, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[2][3] | - | 1.0 mL/min[4] | 1.5 mL/min[5] |
| Detection Wavelength | 244 nm[2][3] | 241 nm[6] | 244 nm[4] | 240 nm[5] |
| Retention Time (min) | 7.2[2] | 4.96[6] | 4.3 ± 0.328[4] | - |
| Linearity Range (µg/mL) | 1-20[2][3] | 0.1-40[6] | 2-12[4] | - |
| Correlation Coefficient (R²) | >0.999[2][3] | 0.9999[6] | 0.997[4] | - |
| LOD (µg/mL) | 0.05[2][3] | - | - | - |
| LOQ (µg/mL) | 0.5[2][3] | - | - | - |
Table 2: System Suitability Parameters
| Parameter | Method 1 | Method 2 |
| Theoretical Plates | > 2000 | 5730[4] |
| Tailing Factor | - | 1.02[4] |
| Resolution (between epimers) | - | NLT 1.5[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be followed in a laboratory setting for the analysis of budesonide in various pharmaceutical formulations.
Protocol 1: Reversed-Phase HPLC Method for Budesonide in Solid Dosage Forms (Tablets/Capsules)
This protocol is adapted from validated methods for the quantification of budesonide in solid dosage forms.[3][6]
1. Materials and Reagents:
-
Budesonide reference standard
-
HPLC grade methanol[6]
-
HPLC grade acetonitrile[3]
-
Monobasic potassium phosphate[3]
-
Orthophosphoric acid[3]
-
Deionized water
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and monobasic potassium phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) in a ratio of 55:45 (v/v).[2][3]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL[6]
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of budesonide reference standard in methanol to obtain a stock solution of 100 µg/mL.[6]
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting with the mobile phase.[2][3]
4. Sample Preparation:
-
Take a representative number of tablets or capsules and calculate the average weight.
-
Grind the tablets or empty the capsule contents into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of budesonide (e.g., 3 mg) and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with methanol.[6]
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for budesonide.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of budesonide in the sample solution from the calibration curve.
Protocol 2: Sample Preparation for Budesonide in Semi-Solid Formulations (Creams/Ointments)
This protocol outlines a solvent extraction method for isolating budesonide from complex cream or ointment matrices.[8]
1. Materials and Reagents:
-
Budesonide cream/ointment sample
-
Methanol (HPLC grade)[8]
-
Glacial Acetic Acid (AR grade)[8]
-
Deionized Water[8]
-
0.45 µm Syringe Filters[8]
-
Centrifuge tubes (50 mL)[8]
-
Vortex mixer[8]
-
Centrifuge[8]
-
Water bath
2. Extraction Procedure:
-
Accurately weigh approximately 10 g of the cream or ointment into a 50 mL centrifuge tube.[8]
-
Add 50 mL of a solution of 0.1% glacial acetic acid in methanol.[8]
-
Heat the mixture at 75°C for 10 minutes, with intermittent vortexing to ensure thorough mixing.[8]
-
Allow the sample to cool for 1 minute, then add 2 mL of water.[8]
-
Cool the tube in an ice bath for 20 minutes to precipitate excipients.[8]
-
Centrifuge the sample at 3000 RPM for 10 minutes.[8]
-
Filter the supernatant through a 0.45 µm syringe filter.[8]
-
The filtered extract is then ready for dilution and analysis by a suitable HPLC method.
Protocol 3: UPLC Method for Budesonide in Nebulizer Suspension
This protocol provides a rapid and sensitive UPLC method for the analysis of budesonide in nebulizer suspensions.[9][10]
1. Materials and Reagents:
-
Budesonide nebulizer suspension
-
Ammonium formate (B1220265)
-
Methanol (UPLC grade)
-
Deionized water
-
0.22 µm membrane filters
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[9]
-
Mobile Phase: A mixture of Ammonium formate buffer and Methanol in a ratio of 35:65 (v/v).[10]
-
Flow Rate: 0.8 mL/min[10]
-
Column Temperature: Ambient
-
Detection Wavelength: 247 nm[10]
-
Injection Volume: 1.4 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of budesonide reference standard in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to fall within the expected concentration range of the sample.
4. Sample Preparation:
-
Accurately transfer a known volume of the nebulizer suspension into a volumetric flask.
-
Dilute with the mobile phase to the desired concentration.
-
Filter the solution through a 0.22 µm membrane filter prior to injection.
5. Analysis:
-
Follow the same analysis steps as outlined in Protocol 1, using the UPLC system and corresponding parameters.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical method development of budesonide.
References
- 1. jopir.in [jopir.in]
- 2. [PDF] Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. asianpubs.org [asianpubs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Physicochemical Properties of Budesonide Micro-Suspensions on Their Expected Lung Delivery Using a Vibrating Mesh Nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sierrajournals.com [sierrajournals.com]
Troubleshooting & Optimization
Overcoming matrix effects in budesonide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of budesonide (B1683875).
Troubleshooting Guides
Problem: Poor Peak Shape, Tailing, or Splitting
-
Possible Cause: Matrix components interfering with the chromatography.
-
Solution:
-
Optimize Sample Preparation: Enhance the clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or flow rate to improve the separation of budesonide from matrix interferences.[1]
-
Column Maintenance: Ensure the analytical column is not contaminated or degraded. Flush the column or replace it if necessary.
-
Problem: Low Signal Intensity or Ion Suppression
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of budesonide in the mass spectrometer source.[1][2][3]
-
Solution:
-
Improve Sample Clean-up: The most effective way to combat ion suppression is to remove the interfering matrix components. SPE and LLE are generally more effective at this than protein precipitation.[1] For instance, a study using SPE with Phenomenex Strata-X RP cartridges successfully reduced matrix suppression.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like budesonide-d8 (B1281438) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[1][5][6][7]
-
Chromatographic Separation: Adjust the LC method to separate the elution of budesonide from the ion-suppressing region of the chromatogram.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3]
-
Problem: High Signal Intensity or Ion Enhancement
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of budesonide.
-
Solution:
-
Thorough Sample Clean-up: Similar to ion suppression, a more effective sample preparation method like SPE or LLE can remove the components causing ion enhancement.[1]
-
Chromatographic Resolution: Optimize the LC method to separate budesonide from the enhancing compounds.
-
Internal Standard: Employ a suitable internal standard to compensate for the enhancement effect. A stable isotope-labeled internal standard is highly recommended.[1]
-
Problem: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable matrix effects between different samples or batches.
-
Solution:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls.
-
Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.
-
Evaluate Different Lots of Matrix: During method development, test different batches of the biological matrix to assess the variability of the matrix effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in budesonide LC-MS/MS analysis?
A1: The most common cause is the presence of endogenous components from the biological matrix (e.g., plasma, urine) that co-elute with budesonide and interfere with its ionization in the mass spectrometer source.[1] These interferences can either suppress or enhance the signal, leading to inaccurate quantification.[8]
Q2: Which sample preparation technique is best for minimizing matrix effects for budesonide?
A2: Solid-Phase Extraction (SPE) is frequently cited as a highly effective technique for removing matrix interferences and achieving low limits of quantification for budesonide.[4][7] Liquid-Liquid Extraction (LLE) is also a robust method for sample clean-up.[9][10] While Protein Precipitation (PPT) is simpler, it is generally less effective at removing interfering components.[1] The choice of method may depend on the required sensitivity and the complexity of the matrix.
Q3: How can I quantify the extent of matrix effects in my assay?
A3: Matrix effects can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for budesonide analysis?
A4: While not strictly mandatory, using a SIL-IS such as budesonide-d8 is highly recommended.[5][6][7] A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effects, thus compensating for variations in extraction recovery and ion suppression/enhancement, leading to more accurate and precise results.[1]
Q5: What are some common SPE sorbents used for budesonide extraction?
A5: Reversed-phase sorbents are commonly used for budesonide extraction. Examples from the literature include Phenomenex Strata-X RP and Oasis WCX μElution plates.[4][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on budesonide LC-MS/MS analysis, highlighting the effectiveness of different sample preparation techniques.
Table 1: Comparison of Extraction Recovery and Matrix Effect with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Internal Standard | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Budesonide | Budesonide-d8 | 84.7 - 89.4 | < 4.1 | [5][6] |
| Liquid-Liquid Extraction (LLE) | Budesonide | Levenorgestreol | High (not specified) | Within acceptance criteria | [9] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of budesonide from human plasma.
-
Sample Pre-treatment: Dilute 200 µL of human plasma with an equal volume of water containing the internal standard (budesonide-d8).[4]
-
SPE Cartridge Conditioning: Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4][7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[4][7]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4][7]
-
Elution: Elute budesonide and the internal standard from the cartridge with 1 mL of 100% methanol.[4][7]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]
Detailed Methodology: Liquid-Liquid Extraction (LLE)
This protocol is a representative example for the extraction of budesonide from human plasma.
-
Sample Aliquoting: Take a 200 µL aliquot of human plasma.[9][10]
-
Addition of Internal Standard: Add the internal standard (e.g., Levenorgestreol) to the plasma sample.[9][10]
-
Extraction: Add 4 mL of an extraction solvent mixture (e.g., tert-butyl methyl ether: n-hexane, 70:30, v/v).[9][10]
-
Vortexing and Centrifugation: Vortex the mixture for approximately 20 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[9][10]
-
Supernatant Transfer: Transfer the upper organic layer (supernatant) to a clean tube.[9]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]
Visualizations
Caption: A typical Solid-Phase Extraction (SPE) workflow for budesonide analysis.
Caption: A decision tree for troubleshooting ion suppression in budesonide analysis.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. providiongroup.com [providiongroup.com]
- 4. sciex.com [sciex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. waters.com [waters.com]
How to improve signal-to-noise ratio for budesonide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for budesonide (B1683875) quantification.
Troubleshooting Guides
This section addresses common issues encountered during budesonide analysis by LC-MS/MS and offers step-by-step solutions.
Issue 1: Low Signal-to-Noise (S/N) Ratio or Poor Sensitivity
A low S/N ratio can be attributed to several factors, from sample preparation to mass spectrometer settings. Below is a systematic approach to identify and resolve the root cause.
Possible Cause & Solution
-
Suboptimal Sample Preparation: Inefficient extraction or high matrix effects can suppress the budesonide signal.
-
Recommendation: Employ Solid Phase Extraction (SPE) for cleaner samples. SPE has been shown to effectively remove interferences and reduce matrix suppression, achieving Lower Limits of Quantification (LLOQ) as low as 2 pg/mL.[1] A common SPE protocol involves conditioning the cartridge with methanol (B129727) and water, loading the sample, washing with a low percentage of organic solvent, and eluting with methanol.[1][2]
-
Alternative: Liquid-Liquid Extraction (LLE) using solvents like ether can also be effective for isolating budesonide from biological matrices.[3]
-
-
Inefficient Ionization: The settings on your mass spectrometer's ion source are critical for maximizing the signal.
-
Recommendation: Optimize Electrospray Ionization (ESI) source parameters. For budesonide, positive ESI mode is typically used.[1] Key parameters to optimize include:
-
Ion Source Temperature: A higher temperature (e.g., 600°C) can aid in desolvation and improve ionization efficiency.[1]
-
Gas Flows (Nebulizer, Drying, and Curtain Gas): Adjust these to achieve a stable spray and efficient desolvation. Optimal values are often instrument-dependent but starting points of 60 psi for nebulizer gas and 80 for drying gas have been reported.[1]
-
Ionization Voltage: A typical starting point is around 3000 V.[1]
-
Heated ESI Probe: If available, using a heated ESI probe can significantly enhance ionization and reduce background noise, leading to lower LLOQs.[2]
-
-
-
Inappropriate Mobile Phase Composition: The mobile phase influences chromatographic separation and ionization efficiency.
-
Recommendation: For reversed-phase chromatography, a mobile phase consisting of acetonitrile (B52724) and water with a modifier is common. The choice of modifier is crucial; for example, 0.1% ammonium (B1175870) hydroxide (B78521) has been shown to provide better chromatographic performance for budesonide compared to acidic modifiers like formic acid.
-
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can decrease the S/N ratio.
Troubleshooting Workflow for Low S/N
Caption: A troubleshooting workflow for addressing low signal-to-noise ratios in budesonide quantification.
Issue 2: High Background Noise or Matrix Effects
Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in bioanalysis and lead to inaccurate and imprecise results.[6]
Possible Cause & Solution
-
Insufficient Sample Cleanup: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) are a primary cause of matrix effects.[6]
-
Recommendation: As with low S/N, Solid Phase Extraction (SPE) is a highly effective technique for minimizing matrix effects.[1] Studies have shown that with proper SPE, matrix effects can be negligible (<4.1%).[4]
-
Recommendation: Diluting the sample with water prior to extraction can also help reduce the concentration of interfering matrix components.[1][4]
-
-
Chromatographic Co-elution: If matrix components elute at the same time as budesonide, they will interfere with ionization.
-
Recommendation: Adjust the chromatographic gradient to better separate budesonide from the matrix interferences. Using a high-performance column, such as an InertSustain AQ-C18 HP, can improve separation.[4]
-
-
Use of an Appropriate Internal Standard: A suitable internal standard (IS) is crucial for compensating for matrix effects.
Workflow for Mitigating Matrix Effects
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
Troubleshooting poor peak shape in budesonide chromatography
Welcome to the technical support center for budesonide (B1683875) chromatography analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you resolve common issues, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic analysis of budesonide.
Q1: What are the common causes of peak tailing for my budesonide peak, and how can I fix it?
A1: Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a frequent problem in reversed-phase chromatography.[1] For budesonide, this can be particularly problematic due to its chemical properties.
Potential Causes and Solutions:
-
Secondary Interactions: Budesonide, like other steroids, can have secondary interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based C18 columns.[1][2] These interactions can delay the elution of a portion of the analyte molecules, causing the peak to tail.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of acidic silanol groups, minimizing these secondary interactions.[1] Many established methods for budesonide use a phosphate (B84403) buffer with a pH around 3.2.[3][4][5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for tailing.[1]
-
Solution 3: Buffer Concentration: Ensure the buffer concentration is adequate, typically between 5-25 mM, to maintain a stable pH and minimize interactions.[6][7]
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap strongly retained impurities and protect the primary column.[8]
-
Solution 2: Column Washing: Implement a robust column washing procedure after each sequence. Flushing with a strong solvent (like 100% acetonitrile (B52724) or methanol) can help remove contaminants.[9]
-
Solution 3: Sample Filtration: Ensure all samples and standards are filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter.[10][11]
-
-
Column Overload: Injecting too high a concentration of budesonide can saturate the stationary phase, leading to peak distortion.[2]
Below is a troubleshooting workflow for peak tailing:
Q2: My budesonide peak is fronting. What could be the cause and how do I resolve it?
A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[12]
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., high percentage of organic solvent), the analyte band can spread improperly at the column head, leading to fronting.[2]
-
Solution: Prepare your budesonide standards and samples in a diluent that is as close as possible in composition and strength to the initial mobile phase.[13] Many methods recommend dissolving the initial stock in methanol (B129727) or acetonitrile and then diluting with the mobile phase.[10][11][14]
-
-
Column Overload: Similar to peak tailing, severe mass overload can also manifest as peak fronting.[12]
-
Solution: Dilute the sample or decrease the injection volume to ensure you are working within the linear range of the method.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause the sample band to be distorted, resulting in fronting or split peaks.[6][12] This can happen if the column is operated at a pH or temperature outside of its recommended range.[6]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may be irreversibly damaged and will need to be replaced. Always operate columns within the manufacturer's specified pH and temperature limits.
-
Below is a troubleshooting workflow for peak fronting:
Q3: Why am I seeing split peaks for budesonide?
A3: Split peaks can be one of the most challenging issues to diagnose. They can appear as two distinct, poorly resolved peaks or as a "shouldered" peak.
Potential Causes and Solutions:
-
Partially Blocked Frit or Column Inlet: If the inlet frit of the column or guard column becomes partially blocked with particulate matter, the sample flow can be disturbed, causing the peak to split.[6][8] This is a common cause if all peaks in the chromatogram are split.[8]
-
Solution 1: Backflush the Column: Reverse the column and flush it to a waste container. This can often dislodge particulates from the inlet frit.
-
Solution 2: Install an In-line Filter: An in-line filter placed between the injector and the column can prevent particulates from reaching the column.[8]
-
-
Sample Injection Issues: An issue with the injector, such as a partially clogged needle or seat, can cause improper sample introduction onto the column.
-
Solution: Perform routine maintenance on your autosampler, including cleaning the injection needle and seat.
-
-
Sample Solvent Effect: Injecting a sample in a strong, non-polar solvent when using a highly aqueous mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[12]
-
-
Column Bed Deformation: A void or channel in the column packing material can lead to split peaks.[12]
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Note on Budesonide Epimers: Budesonide is a mixture of two epimers (22R and 22S).[7][15] A well-resolved method may show these as two separate, closely eluting peaks. It is crucial to distinguish between poor peak shape (splitting) and the actual separation of these isomers. The USP monograph requires a resolution of at least 1.5 between the two epimer peaks.[4][15] If you are seeing two peaks where you previously saw one, your method's resolving power may have changed.
Below is a troubleshooting workflow for split peaks:
Data Presentation: Typical Method Parameters
The table below summarizes common chromatographic conditions used for the analysis of budesonide, compiled from various validated methods. This can serve as a starting point for method development or for verifying your current parameters.
| Parameter | HPLC Conditions | UPLC / UHPLC Conditions | References |
| Column | C18 or C8 (e.g., Supelcosil, Zorbox, Kromasil, XBridge, Purospher STAR), 150 mm x 4.6 mm, 5 µm | C18 (e.g., ACQUITY UPLC BEH), 50-100 mm x 2.1 mm, < 2 µm | [3][4][5][14][16] |
| Mobile Phase | Acetonitrile or Methanol mixed with a buffer (e.g., phosphate, formic acid). Typical ratios are ACN:Buffer (55:45 v/v) or MeOH:Water (80:20 v/v). | Acetonitrile and water/buffer (e.g., ammonium (B1175870) acetate). Gradient elution is common. | [3][10][11][17][18] |
| pH | Typically adjusted to ~3.2 with phosphoric acid. | Can range from acidic to basic (e.g., pH 9.0) depending on the column chemistry. | [3][4][17][18] |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min | [11][14][17][19] |
| Column Temp. | Ambient to 50 °C | 30 - 50 °C | [6][9][15] |
| Detection | UV at 240 - 254 nm | UV at ~244 nm or MS/MS detection | [3][4][11][17] |
| Injection Vol. | 10 - 50 µL | 1 - 5 µL | [17][20] |
Experimental Protocols
This section provides a detailed methodology for a representative reversed-phase HPLC experiment for budesonide analysis.
Protocol: Isocratic RP-HPLC Analysis of Budesonide
This protocol is based on common parameters found in the literature for determining budesonide in bulk or pharmaceutical dosage forms.[3][5][17]
1. Materials and Reagents
-
Budesonide Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate or Sodium Phosphate
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
2. Equipment
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
3. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer pH 3.2, 55:45 v/v)
-
Prepare Phosphate Buffer (0.025 M): Weigh and dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 0.025 M solution (e.g., 3.4 g per 1 L).
-
Adjust pH: Adjust the pH of the buffer solution to 3.2 ± 0.1 using phosphoric acid.
-
Mix Mobile Phase: Carefully mix 550 mL of acetonitrile with 450 mL of the prepared phosphate buffer.
-
Degas: Degas the mobile phase for at least 15 minutes using a sonicator or vacuum degassing system.
4. Standard Solution Preparation (Example Concentration: 20 µg/mL)
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Budesonide RS into a 25 mL volumetric flask. Dissolve in approximately 15 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol.[10]
-
Working Standard: Dilute the stock solution with the mobile phase to reach the final desired concentration (e.g., pipette 1 mL of stock into a 50 mL flask and dilute to volume with mobile phase for a 20 µg/mL solution).
5. Sample Preparation (from a Formulation)
-
Accurately weigh a portion of the formulation powder or liquid equivalent to a known amount of budesonide.
-
Transfer to a volumetric flask and add a portion of the dissolving solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the solvent.
-
Further dilute an aliquot with the mobile phase to bring the concentration within the method's linear range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[10]
6. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.2) (55:45 v/v)
-
Flow Rate: 1.1 mL/min[5]
-
Column Temperature: Ambient or controlled at 30 °C
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes (ensure budesonide and any relevant peaks are fully eluted)
7. System Suitability Before running samples, inject the standard solution five or six times. The system is suitable for use if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor for the budesonide peak is ≤ 1.5.
-
The theoretical plate count is ≥ 5500.[4]
-
If separating epimers, the resolution between them is ≥ 1.5.[4]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. rjptonline.org [rjptonline.org]
- 12. acdlabs.com [acdlabs.com]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. asianpubs.org [asianpubs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. waters.com [waters.com]
- 17. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. biorxiv.org [biorxiv.org]
- 20. nanobioletters.com [nanobioletters.com]
Technical Support Center: Bioanalysis of Budesonide - Addressing Ion Suppression
Welcome to the technical support center for the bioanalysis of budesonide (B1683875). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the bioanalysis of budesonide?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, such as budesonide, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] In the bioanalysis of budesonide, which often requires quantification at low picogram per milliliter (pg/mL) levels due to its low bioavailability, even minor ion suppression can significantly impact the reliability of pharmacokinetic and other clinical studies.[5][6]
Q2: What are the common causes of ion suppression in budesonide bioanalysis?
A2: Ion suppression in budesonide bioanalysis typically originates from endogenous components of the biological matrix that are not completely removed during sample preparation.[7] The primary culprits include:
-
Phospholipids: These are abundant in plasma and can co-elute with budesonide, causing significant ion suppression.[7][8]
-
Salts and Proteins: High concentrations of salts and residual proteins from the sample can also interfere with the ionization process.[7][9]
-
Mobile Phase Additives: Certain additives in the mobile phase can compete with the analyte for ionization.[3]
Q3: How can I detect and assess the extent of ion suppression in my budesonide assay?
A3: A common method to evaluate ion suppression is the post-column infusion experiment.[7] This involves infusing a constant flow of a budesonide standard solution into the mass spectrometer while injecting a blank, extracted matrix sample.[10] Any dip in the baseline signal of the budesonide standard at the retention time of interest indicates the presence of ion-suppressing components.[7] The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.[11]
Troubleshooting Guide
Issue 1: Low signal intensity or poor sensitivity for budesonide.
This is a primary indicator of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low budesonide signal intensity.
Issue 2: High variability in analytical results.
Inconsistent results between samples can be a sign of variable matrix effects.
Troubleshooting Steps:
-
Evaluate Matrix Effect in Different Lots: Analyze budesonide in at least six different lots of blank matrix to assess the variability of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as budesonide-d8, is the most effective way to compensate for ion suppression as it co-elutes with the analyte and is affected similarly by the matrix.[12][13]
-
Improve Sample Cleanup: More rigorous sample preparation techniques can reduce the variability in matrix components between samples. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[5]
Data on Sample Preparation Techniques for Budesonide Analysis
The choice of sample preparation method is critical for minimizing ion suppression. Below is a summary of reported recovery and matrix effect data for different techniques used in budesonide bioanalysis.
| Sample Preparation Technique | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Budesonide | Budesonide-d8 | 84.7 - 89.4 | < 4.1 (negligible) | [13] |
| Solid-Phase Extraction (SPE) | Budesonide | Budesonide-d8 | 77.9 | 94.2 (negligible suppression) | [12] |
| Liquid-Liquid Extraction (LLE) | Budesonide | 3-keto-desogestrel | Not specified | No significant suppression | [10] |
| Protein & Phospholipid Removal | Budesonide | Budesonide-d8 | Not specified | Phospholipid removal was necessary to reduce ion suppression | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Budesonide in Human Plasma
This protocol is adapted from a validated method for the quantification of budesonide in human plasma.[13]
Caption: Workflow for SPE of budesonide from human plasma.
Methodology:
-
Sample Pre-treatment: To a 200 µL plasma sample, add 200 µL of water containing the internal standard (budesonide-d8).
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Cleanert PEP-2) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of 100% methanol.
-
Drying and Reconstitution: Dry the eluent under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Budesonide in Human Plasma
This protocol is based on a method using LLE for the determination of budesonide.[14]
Methodology:
-
Sample Preparation: To 200 µL of plasma, add the internal standard.
-
Extraction: Add 4 mL of an extraction solvent mixture (e.g., tert-butyl methyl ether: n-hexane, 70:30, v/v).
-
Vortex and Centrifuge: Vortex the mixture for 20 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Solvent Evaporation: Transfer 3 mL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis.
Signaling Pathway and Logical Relationships
The relationship between matrix components, the ionization process, and the final analytical signal can be visualized as follows:
Caption: The impact of matrix components on budesonide ionization.
By understanding the causes of ion suppression and implementing appropriate troubleshooting and sample preparation strategies, researchers can develop robust and reliable bioanalytical methods for budesonide.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. stpaulssinuscentre.com [stpaulssinuscentre.com]
- 12. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
Stability of (22R)-Budesonide-d6 in solution and frozen samples
This technical support guide provides information and answers to frequently asked questions regarding the stability of (22R)-Budesonide-d6 in solution and during frozen storage. The information is primarily based on stability studies of the non-deuterated analogue, Budesonide (B1683875), with additional considerations for the increased stability typically observed in deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light. For long-term stability, storage at -20°C is recommended.[1] The solid material should be kept away from heat and sources of ignition.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature.[1] It is recommended to prepare solutions fresh for immediate use. For short-term storage, solutions should be kept at 2-8°C.[1] For longer-term storage, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C or below.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: Budesonide, the non-deuterated analogue, is practically insoluble in water but is soluble in organic solvents such as ethanol, isopropanol, and propylene (B89431) glycol.[3][4] The choice of solvent can impact the stability of the compound.
Q4: How does pH affect the stability of this compound in solution?
A4: Studies on Budesonide have shown that its stability in solution is pH-dependent. The stability of Budesonide solutions increases as the pH decreases.[3][4] Solutions with a pH of 6.0 or below are more stable.[3] Conversely, Budesonide shows significant degradation under higher alkali conditions.[5]
Q5: Is this compound sensitive to light?
A5: Yes. Budesonide is known to be sensitive to light. Photodegradation can occur, leading to the formation of impurities.[6] Therefore, it is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q6: How does deuteration affect the stability of this compound compared to non-deuterated (22R)-Budesonide?
A6: Deuterated compounds, such as this compound, generally exhibit greater metabolic and chemical stability compared to their non-deuterated counterparts.[1] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to chemical cleavage than a carbon-hydrogen bond. While specific stability data for this compound is limited, it is expected to be more stable than (22R)-Budesonide under the same conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | Improper storage temperature. | Store solutions at 2-8°C for short-term and frozen at -20°C or below for long-term. Avoid repeated freeze-thaw cycles.[1] |
| Unsuitable pH of the solution. | Ensure the pH of aqueous or alcoholic solutions is 6.0 or below for enhanced stability.[3] | |
| Exposure to light. | Protect solutions from light at all times by using amber vials or other light-blocking containers. | |
| Inconsistent experimental results. | Degradation due to multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed.[1] |
| Contamination of the solvent. | Use high-purity, fresh solvents for preparing solutions. | |
| Precipitation of the compound in a frozen solution. | Poor solubility in the chosen solvent at low temperatures. | Consider using a solvent in which the compound has higher solubility or prepare a more dilute solution. |
Stability Data Summary for Budesonide (Non-Deuterated)
The following tables summarize the available stability data for the non-deuterated form, Budesonide. This data can serve as a conservative estimate for the stability of this compound, which is expected to be more stable.
Table 1: Stability of Budesonide in Propylene Glycol Solution
| Concentration (% w/w) | Storage Conditions | Duration | Remaining Budesonide (%) |
| 0.5 | 40°C, Aerobic | 12 weeks | 93.0 (± 1.1) |
| 0.05 | 40°C, Aerobic | 12 weeks | 40.1 (± 1.3) |
| Data from a study on the stability of Budesonide in propylene glycol, indicating that higher concentrations may exhibit better stability under these specific conditions.[7] |
Table 2: Stability of Budesonide Mucoadhesive Oral Suspensions
| Concentration | Storage Conditions | Duration | Stability |
| 1 mg/10 mL | Room Temperature & Refrigerated | 182 days | Physically and chemically stable |
| 2 mg/10 mL | Room Temperature & Refrigerated | 182 days | Physically and chemically stable |
| This study indicates a beyond-use date of six months for these compounded formulations under both room temperature and refrigerated conditions.[8] |
Experimental Protocols
General Protocol for Solution Stability Assessment:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in the desired high-purity solvent to achieve the target concentration.
-
pH Adjustment (if applicable): For aqueous or mixed solvent systems, adjust the pH to the desired level using appropriate buffers. Note that lower pH (≤6.0) generally improves the stability of Budesonide.[3]
-
Aliquoting: Dispense the solution into multiple, small-volume, light-protected (e.g., amber) vials to create single-use aliquots.
-
Storage: Store the aliquots under the specified temperature conditions (e.g., 2-8°C, -20°C, -80°C). Include a set of samples for initial analysis (time zero).
-
Sample Analysis: At designated time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a set of aliquots from each storage condition. Allow frozen samples to thaw completely and reach ambient temperature before analysis.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Compare the concentration at each time point to the initial (time zero) concentration to determine the percentage of the compound remaining.
Visual Guides
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. esschemco.com [esschemco.com]
- 3. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. ejbps.com [ejbps.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 8. Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover in the LC-MS/MS system for budesonide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of budesonide (B1683875).
Frequently Asked Questions (FAQs)
Q1: What is carryover in an LC-MS/MS system and why is it a concern for budesonide analysis?
A1: Carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to artificially elevated concentrations or false-positive results.[1][2] Budesonide, being a hydrophobic corticosteroid, has a tendency to adsorb to surfaces within the LC-MS/MS system, such as the autosampler needle, injection port, tubing, and the analytical column.[3] This adsorption can lead to significant carryover, compromising the accuracy and precision of the assay, especially at the low concentrations often encountered in pharmacokinetic studies.
Q2: What are the primary sources of carryover in the LC-MS/MS system during budesonide analysis?
A2: The most common sources of carryover for hydrophobic compounds like budesonide include:
-
Autosampler: The exterior and interior of the injection needle, the injection valve rotor seal, and sample loops are major contributors.
-
LC Column: Adsorption of budesonide onto the stationary phase or frits of the analytical or guard column can cause it to elute in subsequent runs.
-
Tubing and Connections: Dead volumes in fittings and connectors can trap and later release the analyte.
-
Mass Spectrometer Source: Over time, the ion source can become contaminated, leading to a persistent background signal.
Q3: What are the initial steps to identify the source of budesonide carryover?
A3: A systematic approach is crucial to pinpoint the source of carryover. This typically involves injecting a high-concentration budesonide standard followed by a series of blank injections (e.g., mobile phase or a blank matrix). If the budesonide peak decreases with each subsequent blank injection, it is indicative of carryover. To isolate the source, you can systematically bypass components of the LC system. For instance, you can replace the analytical column with a union to assess carryover from the autosampler and injector system.
Troubleshooting Guides
Issue 1: Persistent budesonide peak observed in blank injections after a high-concentration sample.
Possible Cause: Inadequate cleaning of the autosampler needle and injection port.
Troubleshooting Steps:
-
Optimize the Needle Wash Protocol:
-
Solvent Composition: The needle wash solvent should be strong enough to dissolve budesonide effectively. A common starting point for reversed-phase applications is a mixture of the strong solvent used in the gradient and water. For budesonide, consider a wash solution with a higher organic content than the initial mobile phase conditions. A mixture of acetonitrile (B52724), methanol (B129727), isopropanol (B130326), and water with a small percentage of formic acid can be very effective.
-
Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle. Employ both pre- and post-injection washes to ensure the needle is cleaned before and after sample injection.
-
Dual-Solvent Wash: Utilize a dual-solvent wash system if available. A typical configuration would be a strong organic wash (e.g., 100% isopropanol or a mixture of organic solvents) and a weaker aqueous-organic wash.
-
-
Inspect and Clean Autosampler Components:
-
Regularly inspect the needle seat and injection valve rotor for wear and tear, as these can be sources of carryover.
-
If carryover persists, consider a manual, thorough cleaning of the injection port and surrounding components as per the manufacturer's guidelines.
-
Issue 2: Carryover is still present even after optimizing the autosampler wash.
Possible Cause: Carryover from the analytical column.
Troubleshooting Steps:
-
Column Washing:
-
At the end of each analytical run, incorporate a high-organic wash step in your gradient to elute any strongly retained compounds like budesonide.
-
If carryover is suspected from the column, perform a dedicated column flush with a strong solvent, such as 100% acetonitrile or isopropanol, for an extended period.
-
Cycling between a high and low organic mobile phase during the column wash can be more effective than a continuous high organic wash.
-
-
Guard Column:
-
If a guard column is in use, replace it, as it can be a significant source of carryover.
-
Issue 3: A consistent, low-level budesonide signal is observed in all injections, including blanks.
Possible Cause: Contamination of the mobile phase or the mass spectrometer's ion source.
Troubleshooting Steps:
-
Mobile Phase Check:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
To test for mobile phase contamination, double or triple the column equilibration time before injecting a blank. A corresponding increase in the contaminant peak area suggests the mobile phase is the source.[1]
-
-
MS Source Cleaning:
-
If mobile phase contamination is ruled out, the ion source may be contaminated. Follow the manufacturer's protocol to clean the ion source components, including the ESI probe, capillary, and cone.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Budesonide Analysis in Human Plasma
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class PLUS |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 10 µL |
| MS System | Waters Xevo TQ-XS |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3 kV |
| Cone Voltage | 80 V |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 150 L/Hr |
| Nebulizer Gas | 7 Bar |
| MRM Transition | 431.3 > 323.2 |
Note: These parameters are provided as an example and may require optimization for your specific instrumentation and application.
Table 2: Illustrative Example of Carryover Reduction with Different Needle Wash Solvents and Modes for a Hydrophobic Compound
| Needle Wash Solvent | Wash Mode | Carryover (%) |
| 90:10 Water:Acetonitrile | Default (6s post-injection) | 0.015 |
| 50:50 Water:Acetonitrile | Default (6s post-injection) | 0.005 |
| 100% Acetonitrile | Default (6s post-injection) | 0.020 |
| 100% Methanol | Default (6s post-injection) | 0.010 |
| 100% Acetonitrile | 12s pre- and post-injection | 0.007 |
Data is illustrative and based on a model compound. Optimal conditions for budesonide should be determined experimentally.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Budesonide from Human Plasma
-
Spike 500 µL of human plasma with the appropriate concentration of budesonide standard or quality control solution.
-
Add an internal standard (e.g., budesonide-d8).
-
Pre-treat the sample by adding 500 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis WCX 96-well µElution plate with methanol followed by water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the wells with an appropriate wash solution (e.g., 5% methanol in water).
-
Elute the budesonide with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Systematic Evaluation of Carryover
-
Establish a Baseline: Inject a blank solution (e.g., mobile phase) to ensure the system is clean.
-
High-Concentration Injection: Inject a high-concentration standard of budesonide (e.g., the upper limit of quantification).
-
Blank Injections: Immediately following the high-concentration standard, inject a series of at least three blank solutions.
-
Calculate Carryover: Quantify the budesonide peak area in the first blank injection and express it as a percentage of the peak area from the high-concentration standard.
-
% Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) * 100
-
-
Isolate Autosampler Carryover:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat steps 1-4. This will measure the carryover originating from the autosampler and injector system.
-
-
Isolate Column Carryover:
-
Subtract the carryover value obtained in step 5 from the total carryover measured in step 4 to estimate the contribution from the column.
-
-
Optimize and Re-evaluate:
-
Implement changes to the wash protocol or column washing procedure based on the findings.
-
Repeat the carryover evaluation to assess the effectiveness of the changes.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting and minimizing budesonide carryover in an LC-MS/MS system.
Caption: A typical experimental workflow for the quantitative analysis of budesonide in plasma samples.
References
Technical Support Center: Optimal Mobile Phase Selection for Budesonade Epimer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal mobile phase for the separation of budesonide (B1683875) epimers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating budesonide epimers?
A1: The main challenge lies in the structural similarity of the two diastereomers, epimer 22R and epimer 22S.[1] Achieving baseline separation is crucial as the 22R form is known to be twice as active as the 22S form, making their individual quantification critical for therapeutic efficacy and safety.[1]
Q2: What are the typical starting conditions for mobile phase selection based on USP monographs?
A2: The United States Pharmacopeia (USP) monograph for budesonide often specifies a reversed-phase HPLC method. A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of around 3.2.[2] The ratio of the organic modifier (acetonitrile) to the aqueous buffer is a critical parameter to optimize for achieving the required resolution.[2][3]
Q3: My budesonide epimers (22R and 22S) are not fully resolved. What are the initial steps to improve their separation?
A3: Poor resolution is a common issue. Here’s a step-by-step approach to troubleshoot and improve the separation:
-
Optimize Mobile Phase Composition: The percentage of the organic solvent in the mobile phase is a key factor. Systematically vary the concentration of the organic modifier (e.g., acetonitrile, methanol (B129727), ethanol). A small change in the organic-to-aqueous ratio can significantly impact resolution.[1][3]
-
Adjust pH of the Aqueous Phase: The pH of the buffer can influence the ionization state of the epimers and their interaction with the stationary phase. Fine-tuning the pH around the initial setpoint (e.g., 3.2) can enhance separation.
-
Evaluate Different Organic Modifiers: While acetonitrile is commonly used, other organic solvents like methanol or ethanol, or even a ternary mixture, can sometimes provide better selectivity for the epimers.[4]
-
Check Column Performance: Over time, HPLC columns can degrade, leading to a loss of resolution. Ensure your column is performing as expected by running a standard and checking for peak shape and efficiency. If necessary, regenerate or replace the column.[5]
-
Ensure Fresh Mobile Phase: Always use a freshly prepared mobile phase. The composition of the mobile phase can change over time due to evaporation of the organic component, which can affect retention times and resolution. Topping off the remaining mobile phase with a fresh one is not recommended.[5]
Q4: Besides the epimers, what other related compounds can interfere with the analysis?
A4: Several process-related impurities and degradation products can co-elute with budesonide or its epimers. Some known impurities that may require resolution include 16-Hydroxylprednisolone, D-Homobudesonide, 21-Dehydrobudesonide, and 14,15-Dehydrobudesonide.[1] Forced degradation studies can help identify potential co-eluting degradants.[1]
Troubleshooting Guide
Issue 1: Poor Resolution Between Budesonide Epimers
This is the most frequent challenge. The following workflow can help in systematically addressing this issue.
Caption: Troubleshooting workflow for poor budesonide epimer resolution.
Issue 2: Peak Fronting or Tailing
Poor peak shape can affect the accuracy of quantification.
Caption: Troubleshooting guide for addressing peak asymmetry issues.
Experimental Protocols & Data
Method 1: USP Monograph Method
This method is a widely accepted standard for the separation of budesonide epimers.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm packing (L1).[2]
-
Mobile Phase: A mixture of 23 mM phosphate buffer and acetonitrile, with the pH adjusted to 3.2.[2] The typical ratio is around 68:32 (Buffer:Acetonitrile).[6]
-
Detection: UV at 254 nm.[2]
-
Column Temperature: 50 °C (Note: High temperature with phosphate buffer may affect column lifetime for some column types).[5]
-
Injection Volume: 20 µL.[6]
-
Standard Preparation: A working standard of approximately 12.8 µg/mL budesonide is prepared in a 70:30 mixture of the aqueous buffer and acetonitrile.
System Suitability Requirements:
-
Resolution: The resolution between the two budesonide epimer peaks should be not less than 1.5.[2]
-
Column Efficiency: Not less than 5500 theoretical plates, determined from the budesonide epimer B peak.[2]
-
Relative Retention Time: The relative retention time for epimer A with respect to epimer B should be approximately 1.1.[2]
Method 2: Alternative HPLC Method for Improved Stability Indication
This method was developed to overcome issues of non-specificity and peak tailing found in some pharmacopeial methods.[4]
Experimental Protocol:
-
Column: Hypersil C18.[4]
-
Mobile Phase: A ternary mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV at 240 nm.[4]
This method successfully separated the epimers of budesonide, their related impurities, and degradation products.[4]
Method 3: UHPLC-MS/MS Method for High Sensitivity Analysis
For applications requiring high sensitivity, such as pharmacokinetic studies in human plasma, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed.
Experimental Protocol:
-
Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm).[7]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, 5mM ammonium (B1175870) acetate, and acetic acid in a ratio of 29:71:0.142 (v/v/v).[7]
-
Flow Rate: 0.7 mL/min.[7]
-
Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode.[7]
This method achieved baseline separation within 7 minutes and had a lower limit of quantification of 5.0 pg/mL for both epimers.[7]
Quantitative Data Summary
| Parameter | Method 1 (USP) | Method 2 (Stability-Indicating) | Method 3 (UHPLC-MS/MS) |
| Column Type | C18 (4.6 x 150 mm, 5 µm)[2] | Hypersil C18[4] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (~32:68)[2][6] | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68)[4] | Acetonitrile:Ammonium Acetate:Acetic Acid (29:71:0.142)[7] |
| Flow Rate | 1.5 mL/min[4][6] | 1.5 mL/min[4] | 0.7 mL/min[7] |
| Detection | UV at 254 nm[2] | UV at 240 nm[4] | Mass Spectrometry (MRM)[7] |
| Resolution (Epimers) | ≥ 1.5[2] | Baseline separation reported[4] | Baseline separation reported[7] |
Logical Relationship for Method Selection
The choice of method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in budesonide assays
Welcome to the technical support center for budesonide (B1683875) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of budesonide, with a particular focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in budesonide assays?
A1: Co-eluting interferences in budesonide assays can arise from several sources:
-
Epimers: Budesonide exists as a mixture of two epimers, 22R and 22S. These stereoisomers have very similar physicochemical properties, making their chromatographic separation challenging. The 22R epimer is reported to be two to three times more potent than the 22S epimer, necessitating their accurate separation and quantification for pharmacokinetic and pharmacodynamic studies.[1][2]
-
Metabolites: Budesonide is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] The main metabolites are 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[4] While generally more polar, incomplete separation can lead to interference.
-
Co-administered Drugs: Drugs that are substrates, inhibitors, or inducers of CYP3A4 can interfere with budesonide metabolism and potentially co-elute.[3][6] Potent CYP3A4 inhibitors like ketoconazole (B1673606) and grapefruit juice can significantly increase budesonide plasma concentrations.[3]
-
Matrix Components: Endogenous components from biological matrices (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute and cause matrix effects, leading to ion suppression or enhancement in mass spectrometry-based assays.[7]
-
Structural Analogs and Impurities: Other corticosteroids or structurally similar compounds administered concomitantly can potentially interfere. Process-related impurities and degradation products of budesonide can also co-elute.[2]
Q2: How can I resolve the co-elution of budesonide epimers?
A2: Separating the 22R and 22S epimers of budesonide is a common challenge. Here are some strategies:
-
Chromatographic Optimization:
-
Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is critical. A systematic variation of the mobile phase composition can improve resolution.[8]
-
Column Chemistry: Employing a high-resolution column, such as a C18 or phenyl column, can enhance separation.[9]
-
Flow Rate: Lowering the flow rate can sometimes improve the resolution between the two epimers.[8]
-
Temperature: Optimizing the column temperature can influence selectivity and resolution.
-
-
Methodological Approach: While complete baseline separation is ideal, if not achievable, a common approach is to not chromatographically resolve the epimers and integrate the single LC-MS/MS peak.[10] This is often acceptable as both epimers are active.[10] However, for stereospecific studies, chromatographic separation is necessary.
Q3: What are matrix effects and how can I minimize them in my LC-MS/MS assay?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[7] This can significantly impact the accuracy, precision, and sensitivity of the assay.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate budesonide from the sample matrix.[12]
-
Protein Precipitation: While simpler, this method may be less effective at removing all matrix interferences compared to SPE or LLE.
-
-
Chromatographic Separation: Ensure that budesonide is well-separated from the bulk of the matrix components.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., budesonide-d8) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[10]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure budesonide is in a single ionic form.[8] |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., a small amount of acid or base) to reduce secondary interactions. |
Issue 2: Inadequate Sensitivity (High Limit of Quantification - LLOQ)
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Implement strategies to minimize matrix effects as described in the FAQ section. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, as well as collision energy, for maximum signal intensity.[13] |
| Inefficient Sample Extraction | Optimize the sample preparation method to improve recovery.[10][11] |
| Low Injection Volume | Increase the injection volume, ensuring it does not lead to column overload. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methodologies for extracting budesonide from human plasma.[10][11]
-
Sample Pre-treatment:
-
To a 200 µL aliquot of plasma, add 200 µL of water containing the internal standard (e.g., budesonide-d8).
-
-
SPE Cartridge Conditioning:
-
Condition a Strata-X RP SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute budesonide and the internal standard with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Protocol 2: LC-MS/MS Analysis of Budesonide
The following is a representative set of LC-MS/MS parameters. Optimization will be required for individual instruments and applications.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm)[14] |
| Mobile Phase | Gradient elution with Acetonitrile and water (often with a modifier like ammonium (B1175870) formate (B1220265) or formic acid)[15][16] |
| Flow Rate | 0.2 - 1.0 mL/min[15] |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Budesonide: Q1 431.3 -> Q3 323.2; Budesonide-d8 (IS): Q1 439.3 -> Q3 323.2[10] |
Quantitative Data Summary
| Method | Matrix | LLOQ (pg/mL) | Linear Range (pg/mL) | Reference |
| LC-MS/MS | Human Plasma | 2 | 2 - 1024 | [10] |
| LC-MS/MS | Human Plasma | 2 | 2 - 200 | [11] |
| LC-MS/MS | Human Plasma | 10 | 10 - 1200 | [14] |
| LC-MS/MS | Human Plasma | 5 | 5 - 1000 | [9] |
| HPLC | Plasma | 500 (LOQ) | 1000 - 20000 (ng/mL) | [17] |
Visualizations
Caption: A typical experimental workflow for budesonide bioanalysis.
Caption: A decision tree for troubleshooting co-elution issues.
Caption: The metabolic pathway of budesonide via CYP3A4.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. eijppr.com [eijppr.com]
- 8. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. stpaulssinuscentre.com [stpaulssinuscentre.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Storage of Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for achieving accurate and reproducible results in quantitative analysis.[1][2] Proper handling and storage are critical to prevent degradation, contamination, and isotopic exchange, which can significantly compromise experimental outcomes.[1][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing deuterated standards?
A1: Proper storage is crucial to maintain the isotopic purity and concentration of deuterated standards.[1] Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or colder are often recommended, especially for solids or lyophilized powders, which should be stored in a desiccator to protect from moisture.[1][3] For short-term storage of solutions, 2-8°C is generally acceptable.[3] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[1]
-
Protection from Light: Many organic compounds are sensitive to light.[1] To prevent photodegradation, store standards in amber vials or in the dark.[1][4]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1][5]
-
Container: Use well-sealed vials to prevent solvent evaporation and contamination.[3] For volatile standards, specialized containers like micro reaction vessels with Mininert® valves are recommended.[6]
Q2: What is the ideal solvent for reconstituting and storing deuterated standards?
A2: The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange.[3] High-purity aprotic solvents like acetonitrile, methanol (B129727), or ethyl acetate (B1210297) are generally recommended.[3] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent.[1][7] The solvent must also be compatible with your analytical method (e.g., LC-MS/MS).[3]
Q3: How should I handle lyophilized or solid deuterated standards upon receipt?
A3: To prevent condensation of atmospheric moisture, which can compromise the standard's integrity, allow the vial to equilibrate to room temperature before opening.[1][3] It is also recommended to briefly centrifuge the vial to ensure all the powder is at the bottom before reconstitution.[3]
Q4: Can I prepare a mixed stock solution of multiple deuterated standards?
A4: While possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[3][8] This provides greater flexibility and prevents potential cross-reactivity or degradation that might occur in a mixture.[3]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with deuterated standards.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[2]
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes have slightly different chromatographic retention times than their non-deuterated counterparts, a phenomenon known as the "isotope effect".[2][3] This can lead to differential matrix effects, compromising accuracy.[2] Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.[2] If a separation is observed, consider adjusting your chromatographic method.[2][9]
-
Confirm Purity: The presence of unlabeled analyte or other impurities in the deuterated standard can lead to inaccurate quantification.[9][10] Always review the certificate of analysis from the supplier for isotopic and chemical purity.[2] If in doubt, perform a purity check using high-resolution mass spectrometry (HRMS) or NMR.[3][10]
-
Investigate Isotopic Exchange: Deuterium atoms can be replaced by protons from the solvent or matrix, a process called H/D back-exchange.[2] This is more likely to occur with deuterium labels in unstable positions (e.g., on -OH or -NH groups) or under acidic or basic conditions.[2][9]
Issue 2: Variable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal often points to issues with handling, storage, or matrix effects.[2][3]
Troubleshooting Steps:
-
Review Storage and Handling: Improper storage, such as exposure to light or elevated temperatures, or repeated freeze-thaw cycles, can lead to degradation.[3] Prepare fresh working solutions from a properly stored stock solution.
-
Check for Adsorption: Low concentrations of standards can adsorb to glass or plastic surfaces.[1] Using silanized glass vials or preparing working solutions fresh before each use can mitigate this.[1]
-
Evaluate Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2] Conduct a post-extraction addition experiment to assess the matrix effect.[9]
Data Presentation
Table 1: Recommended Storage Conditions for Deuterated Standards
| Parameter | Recommendation | Rationale |
| Temperature (Long-term) | -20°C or colder[1][3] | Minimizes degradation and isotopic exchange.[3] |
| Temperature (Short-term, in solution) | 2-8°C[3] | Suitable for daily use, but refer to manufacturer's data. |
| Light Exposure | Store in amber vials or in the dark.[1] | Prevents photodegradation of light-sensitive compounds.[1] |
| Atmosphere | Inert gas (Nitrogen or Argon).[1] | Prevents oxidation.[1] |
| Container | Tightly sealed, appropriate-sized vials.[3] | Prevents solvent evaporation and contamination. |
Table 2: Typical Quality Specifications for Deuterated Standards
| Parameter | Specification | Importance |
| Isotopic Purity | ≥98%[2][11] | Minimizes interference from the unlabeled analyte.[2] |
| Chemical Purity | >99%[2] | Ensures the standard is free from other interfering compounds.[2] |
| Number of Deuterium Atoms | Typically 3 or more | Provides a sufficient mass shift to distinguish from the analyte.[12] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard.[2]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile).[2][10]
-
Instrumentation: Use an electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[2]
-
Analysis: Infuse the solution directly or perform a liquid chromatography separation.[2] Acquire the full scan mass spectrum.
-
Data Interpretation: Identify the ion signals for the non-deuterated (M+0) and all deuterated isotopologues.[2] Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue to the sum of all isotopologue abundances.[10]
Protocol 2: Evaluation of H/D Back-Exchange
Objective: To assess the stability of the deuterium labels on the internal standard in the sample matrix.[2]
Methodology:
-
Sample Preparation:
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[2]
-
Sample Processing: Process the samples using your established extraction procedure.[2]
-
Analysis: Analyze the samples by LC-MS/MS.[2]
-
Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2]
Visualizations
Caption: Workflow for proper handling of deuterated standards.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Impact of storage conditions on data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of Budesonide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of budesonide (B1683875) in human plasma. The selection of a robust and reliable analytical method is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines the performance characteristics of different methodologies, with a special focus on the impact of the internal standard selection, including the use of deuterated analogs like (22R)-Budesonide-d6.
Executive Summary
The quantification of budesonide, a potent glucocorticoid, in biological matrices presents analytical challenges due to its low systemic bioavailability and resulting low plasma concentrations. LC-MS/MS has emerged as the preferred analytical technique owing to its high sensitivity, selectivity, and throughput. A critical component of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated budesonide, are considered the gold standard as they closely mimic the analyte's behavior.
Performance Comparison of LC-MS/MS Methods
The following tables summarize the key performance characteristics of various validated LC-MS/MS methods for the quantification of budesonide in human plasma.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method 1 (Representative with this compound IS) | Method 2 (Budesonide-d8 IS)[1] | Method 3 (Budesonide-d8 IS)[2] | Method 4 (Dexamethasone IS)[3] |
| Linearity Range (pg/mL) | 5 - 3000 | 2 - 1024 | 10 - 1200 | 1000 - 500000 |
| LLOQ (pg/mL) | 5 | 2 | 10 | 1000 |
| Accuracy (%) | 85-115% | Within ±15% (except LLOQ ±20%) | Not explicitly stated | 93.3 - 106.0% |
| Precision (%RSD) | <15% | <15% | <15% | <15% |
| Recovery (%) | >85% | Not explicitly stated | 84.7 - 89.4% | 91.8 - 98.5% |
| Matrix Effect (%) | <15% | Not explicitly stated | <4.1% | Not explicitly stated |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Representative with this compound IS) | Method 2 (Budesonide-d8 IS)[1] | Method 3 (Budesonide-d8 IS)[2] | Method 4 (Dexamethasone IS)[3] |
| Sample Volume | 0.1 mL plasma | 0.2 mL plasma | 0.2 mL plasma | 0.1 mL plasma |
| Extraction Technique | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| LC Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Not explicitly stated | InertSustain AQ-C18 HP (50 x 2.1 mm, 3 µm) | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724)/Ammonium Acetate Buffer | Acetonitrile/Water with Formic Acid | Acetonitrile/Water | Methanol (B129727)/Ammonium Formate Buffer |
| Run Time | ~7 min | Not explicitly stated | Not explicitly stated | 4 min |
Experimental Protocols
Method 1: Representative Method using this compound as Internal Standard
Disclaimer: The following protocol is a representative methodology based on best practices and data from similar validated methods due to the absence of a specific published study using this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (n-hexane:dichloromethane:isopropanol, 2:1:0.1, v/v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: A: 5 mM Ammonium Acetate with 0.142% Acetic Acid in Water; B: Acetonitrile
-
Gradient: Isocratic elution with 29% B
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Budesonide: m/z 489 → 357; this compound: m/z 495 → 357 (projected)
Method 2: Budesonide-d8 as Internal Standard (SPE)[1]
1. Sample Preparation (Solid Phase Extraction):
-
Dilute 200 µL of human plasma with an equal volume of water containing Budesonide-d8.
-
Condition a Strata-X RP SPE cartridge with methanol and then water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 5% methanol.
-
Elute the analyte and IS with 100% methanol.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in 40% acetonitrile in water.
2. LC-MS/MS Conditions:
-
LC System: ExionLC™ AD system
-
MS System: SCIEX Triple Quad 5500+
-
Ionization: ESI, Positive Mode
-
MRM Transitions: Specific transitions are optimized for the instrument.
Method 4: Dexamethasone as Internal Standard (LLE)[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (Dexamethasone).
-
Add methyl-tert-butyl ether as the extraction solvent.
-
Vortex and centrifuge.
-
Evaporate the organic layer and reconstitute the residue.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC
-
Column: Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: Methanol and 2.5 mM Ammonium Formate
-
Flow Rate: 0.2 mL/min
-
MS System: AB Sciex QTRAP® 5500
-
Ionization: ESI, Positive Mode
-
MRM Transitions: Budesonide: m/z 431.0 → product ion; Dexamethasone: m/z 393.0 → product ion
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method replication and troubleshooting.
Caption: General workflow for the LC-MS/MS analysis of budesonide in plasma.
Signaling Pathway and Logical Relationships
The choice of internal standard is a critical decision point that influences the entire validation process and the reliability of the final data.
Caption: Decision pathway for internal standard selection in budesonide bioanalysis.
Conclusion
The validation of an LC-MS/MS method for the quantification of budesonide in human plasma is a meticulous process that requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The choice of internal standard is paramount, with stable isotope-labeled standards like this compound or Budesonide-d8 offering superior performance in compensating for matrix effects and other sources of variability. While a specific published method using this compound was not identified, the presented representative method, based on established protocols for similar deuterated standards, provides a robust starting point for researchers. The comparative data in this guide demonstrates that highly sensitive and reliable methods are available, and the selection of a particular method should be based on the specific requirements of the study, including the desired LLOQ and available instrumentation.
References
- 1. sciex.com [sciex.com]
- 2. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stpaulssinuscentre.com [stpaulssinuscentre.com]
A Comparative Guide to Internal Standards for Budesonide Analysis: (22R)-Budesonide-d6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for Accurate Budesonide (B1683875) Quantification
The accurate quantification of budesonide in biological matrices is critical for pharmacokinetic studies, drug development, and clinical monitoring. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of (22R)-Budesonide-d6, a deuterated internal standard, with other commonly used non-deuterated internal standards for budesonide analysis. The information presented is based on available experimental data to assist researchers in selecting the most suitable IS for their specific analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for quantitative bioanalysis.[1] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, ionization suppression or enhancement, and extraction recovery, leading to more accurate and precise quantification.[1][2]
Performance Comparison of Internal Standards
This section provides a comparative overview of the performance of this compound (often available as a mixture of epimers, Budesonide-d8) and other non-deuterated internal standards based on key validation parameters.
It is important to note that the following data is compiled from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparisons should be interpreted with caution.
Table 1: Performance Characteristics of Internal Standards for Budesonide Analysis
| Parameter | This compound / Budesonide-d8 | Dexamethasone | Triamcinolone Acetonide | Levonorgestrel |
| Type | Deuterated (Stable Isotope-Labeled) | Non-Deuterated (Structural Analog) | Non-Deuterated (Structural Analog) | Non-Deuterated (Structural Analog) |
| Linearity Range | 2 - 1024 pg/mL[3][4] | 1 - 20 µg/mL[5] | Data not available for budesonide analysis | Data not available for budesonide analysis |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL[3][4] | 0.5 µg/mL[5] | Data not available for budesonide analysis | Data not available for budesonide analysis |
| Accuracy (% Bias) | Within ±15%[3] | Within ±15%[5] | Data not available for budesonide analysis | Data not available for budesonide analysis |
| Precision (% RSD) | < 15%[3] | < 2%[5] | Data not available for budesonide analysis | Data not available for budesonide analysis |
| Recovery | Budesonide: 77.9%[6], IS: 85.7%[6] | Data not available | Data not available | Data not available |
| Matrix Effect | Budesonide: 94.2%[6], IS: 95.2%[6] | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for budesonide analysis using a deuterated and a non-deuterated internal standard.
Experimental Protocol 1: Budesonide Analysis using Budesonide-d8 as Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of budesonide in human plasma.[3]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spike 200 µL of human plasma with the internal standard (Budesonide-d8).
-
Dilute the sample with an equal volume of water.
-
Condition a Strata-X RP SPE cartridge with methanol (B129727) and water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 5% methanol.
-
Elute the analyte and internal standard with 100% methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 40% acetonitrile (B52724) in water.
2. LC-MS/MS Analysis
-
LC System: ExionLC™ AD system
-
Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 40% B to 95% B over 2 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad 5500+
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Budesonide: 431.3 -> 323.2
-
Budesonide-d8: 439.3 -> 323.2
-
Experimental Protocol 2: Budesonide Analysis using Dexamethasone as Internal Standard
This protocol is adapted from a validated HPLC method for the simultaneous analysis of budesonide and its hemiesters.[5]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a plasma sample, add a known amount of Dexamethasone internal standard solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Analysis
-
HPLC System: Standard HPLC system with UV detector
-
Column: µ-Bondapak C18 column (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and monobasic potassium phosphate (B84403) buffer (pH 3.2) (55:45, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 244 nm
-
Injection Volume: 50 µL
Visualization of Analytical Workflows
The following diagrams illustrate the key steps in the analytical workflows for budesonide quantification using different types of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UPLC for the Resolution of Budesonide Epimers
A detailed guide for researchers and drug development professionals on the cross-validation and performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in separating budesonide (B1683875) epimers.
Budesonide, a potent corticosteroid, is a cornerstone in the treatment of asthma and other inflammatory conditions.[1] It exists as a mixture of two epimers, C-22R (epimer B) and C-22S (epimer A), which exhibit different pharmacological potencies.[2] Consequently, the accurate separation and quantification of these epimers are critical for quality control and regulatory compliance in pharmaceutical development. This guide provides a comprehensive comparison of traditional HPLC and modern UPLC methods for this challenging separation, supported by experimental data and detailed protocols.
The United States Pharmacopeia (USP) monograph for budesonide outlines specific system suitability requirements for its analysis, including a minimum resolution of 1.5 between the two epimer peaks and a theoretical plate count of not less than 5500 for epimer B.[1][3] While robust and widely implemented, conventional HPLC methods can be time-consuming. UPLC technology, which utilizes smaller particle size columns and higher pressures, offers the potential for significantly faster analysis times, improved resolution, and greater sensitivity.[4][5]
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over HPLC—speed, resolution, and sensitivity—are evident in the analysis of budesonide epimers.[4] A direct comparison of methods transferred from an HPLC to a UPLC system demonstrates a substantial reduction in analysis time while still meeting all USP system suitability criteria.
| Parameter | HPLC Method | UPLC Method | Comments |
| Instrument | Alliance HPLC System | ACQUITY UPLC System | |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | UPLC column has smaller dimensions and particle size.[5] |
| Flow Rate | 1.5 mL/min | 0.5 mL/min | UPLC operates at a lower flow rate, reducing solvent consumption.[4] |
| Run Time | ~10 minutes | ~1.5 minutes | UPLC provides a greater than 6-fold reduction in analysis time. |
| Resolution (Epimer A/B) | 1.8 | 1.8 | Both methods exceed the USP requirement of ≥1.5. |
| USP Plate Count (Epimer B) | 8424 | 9131 | Both methods surpass the USP requirement of ≥5500. |
| Retention Time Epimer B | ~6.5 min | ~0.9 min | |
| Retention Time Epimer A | ~7.3 min | ~1.0 min | |
| Injection Volume | 20 µL | 1.4 µL | UPLC requires a significantly smaller sample volume.[4] |
Table 1: Summary of quantitative data comparing HPLC and UPLC methods for budesonide epimer separation. Data sourced from Waters Application Note.
Experimental Protocols
The following are detailed methodologies for the HPLC and UPLC separation of budesonide epimers.
HPLC Method (Based on USP Monograph)
This method is adapted from the USP monograph for budesonide analysis.[1][3]
-
System: Alliance HPLC System or equivalent
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 23 mM phosphate (B84403) buffer (pH 3.2) and acetonitrile. A common ratio is 65:35 (v/v) of buffer to acetonitrile.[1][6]
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient or controlled at 40°C[7]
-
Injection Volume: 20 µL
-
Standard Preparation: A working standard of 12.8 µg/mL budesonide is prepared in a 70:30 solution of mobile phase buffer and acetonitrile.
UPLC Method (Method Transfer)
This method demonstrates the successful transfer of the HPLC protocol to a UPLC system for enhanced performance.
-
System: ACQUITY UPLC System or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[8]
-
Mobile Phase: A mixture of 23 mM phosphate buffer (pH 3.2) and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 1.4 µL
-
Standard Preparation: A working standard of 12.8 µg/mL budesonide is prepared in a 70:30 solution of mobile phase buffer and acetonitrile.
Method Validation and Workflow
The process of cross-validating or transferring a method from HPLC to UPLC involves a structured workflow to ensure the new method maintains the required performance characteristics. This includes verifying system suitability, precision, and accuracy.
Caption: Workflow for HPLC to UPLC method transfer and cross-validation.
Conclusion
For the separation of budesonide epimers, both HPLC and UPLC methods can meet the stringent requirements set by the USP. The traditional HPLC method provides a reliable and robust separation. However, the cross-validated UPLC method offers significant advantages in terms of speed, leading to a dramatic increase in sample throughput and a reduction in solvent consumption, which translates to lower operational costs and a greener analytical footprint.[4] The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, considering factors such as required sample throughput, existing instrumentation, and long-term cost-efficiency.[4][5] For high-throughput quality control environments, the investment in UPLC technology is justified by its substantial performance gains.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. eijppr.com [eijppr.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of budesonide quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of budesonide (B1683875), a potent corticosteroid used in the treatment of asthma and other inflammatory diseases, is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of common analytical methods for budesonide quantification, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance of Budesonide Quantification Methods
The selection of an analytical method for budesonide quantification is often a trade-off between sensitivity, selectivity, and practicality. The following table summarizes the key performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Reference |
| HPLC-UV | 0.01 - 0.1 µg/mL | 0.15 - 1.4 µg/mL | 0.5 - 50 µg/mL | 99.0 - 100.5 | [1][2] |
| LC-MS/MS | 0.001 - 0.0075 ng/mL | 2 - 5 pg/mL | 0.01 - 10 ng/mL | 98.8 - 101.0 | [1][3][4][5][6] |
| Immunoassay (GLFA) | 0.5 ng/mL | Not Reported | Not Reported | 96.0 - 98.8 | [7] |
Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of budesonide using HPLC-UV and LC-MS/MS.
This method is widely used for the quantification of budesonide in pharmaceutical formulations due to its robustness and cost-effectiveness.[8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.2) in a ratio of approximately 55:45 (v/v) is often employed.[2]
-
Detection: Budesonide is detected by its UV absorbance at approximately 244-246 nm.[1][2]
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.
-
Quantification: A calibration curve is generated by plotting the peak area of known concentrations of budesonide standards against their respective concentrations. The concentration of budesonide in unknown samples is then determined from this curve.[10]
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of budesonide in complex biological matrices such as plasma.[4][11]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or similar column is used for chromatographic separation.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[13]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for budesonide and an internal standard (e.g., budesonide-d8).[6]
-
Sample Preparation: For biological samples, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction is necessary to remove interferences and concentrate the analyte.[4][5]
-
Quantification: An internal standard is added to all samples and standards. A calibration curve is constructed by plotting the ratio of the peak area of budesonide to the peak area of the internal standard against the concentration of the standards.
Immunoassays, such as the Gold-based Lateral Flow Immunoassay (GLFA), can be used for rapid screening of budesonide.[7]
-
Principle: This method is based on the specific binding of an anti-budesonide antibody to budesonide.[7]
-
Procedure: A monoclonal antibody against budesonide is utilized in a lateral flow strip format.[7]
-
Detection: The presence of budesonide is indicated by a visual change on the test strip, and the limit of detection can be in the low ng/mL range.[7]
-
Application: Primarily used for rapid screening in matrices like milk.[7]
Visualizing Analytical Workflows and Comparisons
To further clarify the experimental processes and highlight the key differences between the methods, the following diagrams are provided.
Caption: General experimental workflow for the quantification of budesonide.
Caption: Comparison of key attributes of different budesonide quantification methods.
References
- 1. jopir.in [jopir.in]
- 2. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. sciex.com [sciex.com]
- 7. Gold immunochromatographic strip assay for the detection of triamcinolone acetonide and budesonide in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. rjptonline.org [rjptonline.org]
- 12. stpaulssinuscentre.com [stpaulssinuscentre.com]
- 13. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Different Budesonide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various budesonide (B1683875) formulations, supported by experimental data from multiple studies. Budesonide, a potent glucocorticoid, is available in a range of formulations designed for targeted delivery to the lungs, gastrointestinal tract, and rectum. Understanding the pharmacokinetic variability between these formulations is crucial for optimizing drug development and clinical application.
Comparative Pharmacokinetic Data
The systemic exposure and absorption kinetics of budesonide are highly dependent on its formulation and delivery device. The following table summarizes key pharmacokinetic parameters for inhaled, oral, and rectal budesonide formulations.
| Formulation Type | Delivery System/Brand | Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Bioavailability (%) |
| Inhaled | Pressurized Metered-Dose Inhaler (pMDI) | 1600 µg | 1800[1] | 0.46[1] | - | 15 (pulmonary)[1] |
| Dry Powder Inhaler (DPI) - Turbuhaler® | 1000 µg | ~1140 | ~0.95 | - | 32 (pulmonary)[1] | |
| Nebulizer (Pari LC Jet Plus) | 2 mg | - | - | - | 15-17 (systemic)[2] | |
| Oral | MMX® (Uceris®) | 9 mg | 790 | 15[3] | 13486 ± 9369 | - |
| Controlled Ileal-Release (Entocort® EC) | 9 mg | 1000 | 5[3] | 14814 ± 11254 | 9-21[4] | |
| Oral Suspension (BOS) | 2 mg | 711 | 1.5[5] | - | 13.6[5] | |
| Rectal | Foam | 2 mg | - | - | 4.31 (ng·h/mL) | - |
| Enema | 2 mg | 3300 | 1.3 | - | 15-16[6] |
Note: Pharmacokinetic parameters can vary significantly based on the study population, analytical methods, and specific product characteristics. The data presented here are for comparative purposes and are derived from various studies.
Experimental Protocols
The data presented in this guide are based on typical pharmacokinetic studies involving healthy volunteers or patient populations. A generalized experimental protocol for a comparative, crossover pharmacokinetic study of budesonide is outlined below.
Study Design
A randomized, open-label, single-dose, crossover study design is frequently employed to compare the pharmacokinetics of different budesonide formulations.[7][8][9][10] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least one week is typically implemented between treatment periods to ensure complete elimination of the drug from the systemic circulation.[8]
Subject Population
Studies are often conducted in healthy adult volunteers to assess the fundamental pharmacokinetic properties of a formulation without the confounding effects of disease.[3][7][9] For formulations intended for specific conditions, such as asthma or ulcerative colitis, studies may also be conducted in the target patient population.[1][11]
Dosing and Administration
Subjects receive a single dose of each budesonide formulation according to the study design. For inhaled formulations, administration technique is standardized to ensure consistent delivery. For oral formulations intended for localized action in the gut, concomitant administration of activated charcoal may be used to block gastrointestinal absorption of the fraction of the drug that is swallowed, allowing for the specific assessment of pulmonary or targeted gastrointestinal absorption.
Blood Sampling
Serial blood samples are collected from each subject at predefined time points before and after drug administration. The sampling schedule is designed to capture the complete plasma concentration-time profile of budesonide, including the absorption, distribution, and elimination phases. Typically, samples are collected frequently around the expected Tmax and then at increasing intervals for up to 24-48 hours post-dose.
Bioanalytical Method
Quantification of budesonide in plasma samples is performed using a validated, sensitive, and specific bioanalytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16] This method allows for the accurate measurement of low concentrations of budesonide in biological matrices. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject and formulation are used to calculate standard pharmacokinetic parameters using non-compartmental analysis. These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total systemic drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
Statistical comparisons of these parameters between different formulations are then performed to assess for any significant differences in their pharmacokinetic profiles.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for different budesonide formulations.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic availability and lung deposition of budesonide via three different nebulizers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability profile of Uceris MMX extended-release tablets compared with Entocort EC capsules in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. An open-label, randomised crossover study of budesonide pharmacokinetics and the effect of budesonide on 24-hour plasma/urine cortisol concentrations when administered via HFA pMDI, CFC pMDI and Turbuhaler for 6.5 days in healthy volunteers. [astrazenecaclinicaltrials.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Pharmacokinetics of Co‐Suspension Delivery Technology Budesonide/Glycopyrronium/Formoterol Fumarate Dihydrate (BGF MDI) and Budesonide/Formoterol Fumarate Dihydrate (BFF MDI) Fixed‐Dose Combinations Compared With an Active Control: A Phase 1, Randomized, Single‐Dose, Crossover Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of budesonide and formoterol administered via a series of single-drug and combination inhalers: four open-label, randomized, crossover studies in healthy adults. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Budesonide foam versus budesonide enema in active ulcerative proctitis and proctosigmoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. tandfonline.com [tandfonline.com]
The Analytical Edge: A Comparative Guide to Budesonide Assays Utilizing a Deuterated Standard
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of budesonide (B1683875) is paramount for pharmacokinetic studies, formulation development, and clinical monitoring. This guide provides an objective comparison of the linearity, accuracy, and precision of budesonide assays, with a focus on methods employing a deuterated internal standard. Experimental data from various validated methods are presented to support this analysis.
The use of a deuterated internal standard, such as budesonide-d8 (B1281438), is a cornerstone of robust bioanalytical methods for budesonide, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
Performance Characteristics of Budesonide Assays
The following tables summarize the performance characteristics of different analytical methods for the quantification of budesonide. The data highlights the superior sensitivity and performance of LC-MS/MS methods that incorporate a deuterated internal standard.
Table 1: Linearity of Budesonide Assays
| Analytical Method | Internal Standard | Concentration Range | Correlation Coefficient (R²) | Citation |
| UHPLC-MS/MS | Budesonide-d8 | 1 - 50 ng/mL | >0.9857 | [1] |
| LC-MS/MS | Budesonide-d8 | 2 - 200 pg/mL | 0.9992 | [2] |
| LC-MS/MS | Levenorgestreol | 0.103 - 3.010 ng/mL | 0.9989 | [3] |
| HPLC-UV | Nimesulide (B1678887) | 0.1 - 40 µg/mL | Not explicitly stated, but linear | [4] |
| RP-HPLC | Etoricoxib | 0.05 - 120 µg/mL | 0.9997 | [5] |
| RP-HPLC | None | 2 - 12 µg/mL | 0.997 | [6] |
| HPLC | Dexamethasone | 1 - 20 µg/mL | >0.999 | [7][8] |
Table 2: Accuracy of Budesonide Assays
| Analytical Method | Internal Standard | QC Levels | Accuracy (% Bias or % Recovery) | Citation |
| UHPLC-MS/MS | Budesonide-d8 | LLOQ, Low, Mid, High | Within ±8.8% (back-calculated standards), Within ±6.0% (inter-assay), Within ±7.2% (intra-assay) | [1] |
| LC-MS/MS | 9-fluoro-hydrocortisone | LLOQ and other QCs | Not explicitly stated, but within acceptance criteria | [9] |
| LC-MS/MS | Levenorgestreol | HQC, MQC, LQC | 72.48 - 81.48% (% Recovery) | [3] |
| HPLC-UV | Nimesulide | 5, 10, 20 µg/mL | 98.47 ± 0.37% (% Recovery) | [4] |
| RP-HPLC | None | Not specified | Approximately 100% (% Recovery) | [6] |
| HPLC | Not specified | Not specified | 100.4% to 101.1% | [10] |
Table 3: Precision of Budesonide Assays
| Analytical Method | Internal Standard | QC Levels | Precision (%CV or %RSD) | Citation |
| UHPLC-MS/MS | Budesonide-d8 | LLOQ, Low, Mid, High | <10.5% (standard curve), <8.2% (inter-assay), <9.4% (intra-assay) | [1] |
| LC-MS/MS | 9-fluoro-hydrocortisone | LLOQ and other QCs | ≤20% (LLOQ), ≤15% (other QCs) | [9] |
| LC-MS/MS | Levenorgestreol | HQC, MQC, LQC, LLOQ QC | <15% (HQC, MQC, LQC), <20% (LLOQ QC) | [3] |
| HPLC-UV | Nimesulide | Not specified | <1% (intra- and inter-day) | [4] |
| HPLC | Not specified | Six determinations | 1.72% (%RSD) | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for budesonide quantification using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting budesonide from plasma involves LLE.[2][3]
-
Aliquot Plasma: Transfer a specific volume of plasma sample into a clean tube.
-
Add Internal Standard: Spike the plasma with a working solution of deuterated budesonide (e.g., budesonide-d8).
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of tert-butyl methyl ether and n-hexane).
-
Vortex and Centrifuge: Mix thoroughly to ensure efficient extraction and then centrifuge to separate the organic and aqueous layers.
-
Evaporate and Reconstitute: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Figure 1. Liquid-Liquid Extraction Workflow.
Sample Preparation: Dried Blood Spot (DBS) Extraction
For studies with limited sample volumes, such as in neonatal research, a dried blood spot extraction method has been validated.[1]
-
Punch DBS Card: A small disc is punched from the dried blood spot on the sample card.
-
Extraction: The disc is placed in a tube, and an extraction solution (e.g., basified methyl tert-butyl ether) containing the deuterated internal standard is added.
-
Vortex and Centrifuge: The sample is mixed and then centrifuged.
-
Evaporate and Reconstitute: An aliquot of the supernatant is transferred, evaporated to dryness, and reconstituted for analysis.
Chromatographic and Mass Spectrometric Analysis
The reconstituted samples are then analyzed by LC-MS/MS.
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate budesonide from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.[1][11]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer, often in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor to product ion transitions for both budesonide and its deuterated internal standard. For instance, a common transition for budesonide is m/z 431.2 -> 147.1, while for budesonide-d8 it is m/z 439.3 -> 147.1.[1]
Figure 2. LC-MS/MS Analysis Workflow.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalysis of budesonide, other methods have been developed and validated.
-
HPLC-UV: These methods are generally less sensitive than LC-MS/MS, with limits of quantification in the µg/mL range.[4][12] They are often suitable for the analysis of pharmaceutical dosage forms but may lack the sensitivity required for pharmacokinetic studies in biological matrices. These methods may also employ non-deuterated internal standards like nimesulide or dexamethasone.[4][7]
-
Radioimmunoassay (RIA): RIA methods have been used for budesonide quantification and can offer good sensitivity. However, they may suffer from cross-reactivity with metabolites, potentially leading to an overestimation of the parent drug concentration if a proper sample extraction step is not included.[13]
Conclusion
The data presented in this guide demonstrate that LC-MS/MS methods utilizing a deuterated internal standard, such as budesonide-d8, provide the highest levels of linearity, accuracy, and precision for the quantification of budesonide in biological matrices. The excellent sensitivity of these methods makes them particularly well-suited for pharmacokinetic and other bioanalytical studies where low concentrations of the drug are expected. While alternative methods like HPLC-UV have their applications, they generally do not offer the same level of performance for bioanalysis. The detailed experimental protocols and workflows provided serve as a valuable resource for researchers in the development and validation of robust and reliable budesonide assays.
References
- 1. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. stpaulssinuscentre.com [stpaulssinuscentre.com]
- 12. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPE/RIA vs LC/MS for measurement of low levels of budesonide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the impact of different extraction methods on budesonide recovery
A detailed analysis of various extraction techniques for budesonide (B1683875), focusing on recovery rates, experimental protocols, and analytical workflows to guide researchers in method selection.
For researchers, scientists, and drug development professionals, the accurate quantification of budesonide in various matrices is critical for pharmacokinetic studies, quality control, and formulation development. The choice of extraction method significantly impacts the recovery of the analyte and, consequently, the reliability of the results. This guide provides a comprehensive comparison of different extraction methods for budesonide, presenting quantitative data, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Comparison of Budesonide Recovery Rates
The efficiency of an extraction method is primarily assessed by its recovery rate, which is the percentage of the analyte successfully recovered from the matrix. The following table summarizes the reported recovery rates for budesonide using various extraction techniques from different sample types.
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 84.7 - 89.4 | [1] |
| Human Plasma | 88.9 ± 5.9 | ||
| Liquid-Liquid Extraction (LLE) | Human Plasma | 72.48 - 81.48 | [2] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | 102 ± 7 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ointment (Corticosteroids) | 90.0 - 103.2 (Relative Recovery) | [4] |
| Supercritical Fluid Extraction (SFE) | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting extraction techniques. Below are the experimental protocols for the key methods cited in this guide.
Solid-Phase Extraction (SPE) from Human Plasma
This method is suitable for the extraction of budesonide from biological fluids for bioanalysis.
Materials:
-
Cleanert PEP-2 Solid-Phase Extraction Cartridges
-
Human Plasma Samples
-
Water (HPLC Grade)
-
Internal Standard (e.g., budesonide-d8)
-
LC-MS/MS system
Procedure:
-
Dilute 0.2 mL of human plasma sample with 0.2 mL of water.
-
Add the internal standard to the diluted plasma.
-
Condition the Cleanert PEP-2 SPE cartridge.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute budesonide from the cartridge using an appropriate solvent.
-
Analyze the eluate using a validated LC-MS/MS method.[1]
Liquid-Liquid Extraction (LLE) from Human Plasma
A classic technique for separating compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human Plasma Samples
-
Extraction Solvent: tert-butyl methyl ether: n-hexane (70:30, v/v)
-
Internal Standard (e.g., Levenorgestrel)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
To 200 µL of plasma sample, add the internal standard.
-
Add 4 mL of the extraction solvent (tert-butyl methyl ether: n-hexane, 70:30, v/v).
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Separate the organic layer.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[2]
Dispersive Liquid-Liquid Microextraction (DLLME) from Water Samples
A miniaturized sample preparation technique offering high enrichment factors and using minimal solvent.
Materials:
-
Water Sample (10 mL)
-
Disperser Solvent (e.g., Methanol)
-
Extraction Solvent (e.g., 1-undecanol, 100 µL)
-
Centrifuge
-
Ice bath
-
HPLC-UV system
Procedure:
-
Place a 10 mL water sample in a centrifuge tube.
-
Rapidly inject a mixture of the disperser solvent and the extraction solvent into the water sample.
-
A cloudy solution will form. Centrifuge the mixture.
-
Place the tube in an ice bath for 10 minutes to solidify the floating organic droplet.
-
Collect the solidified droplet and allow it to melt.
-
Analyze the extracted budesonide using an HPLC-UV system.[3]
Ultrasound-Assisted Extraction (UAE) of Corticosteroids from Ointment
This method utilizes ultrasonic waves to enhance the extraction of analytes from semi-solid matrices.
Materials:
-
Ointment Sample (20 mg)
-
Extraction Solvent (e.g., 2-propanol, 2.5 mL)
-
Ultrasonic bath
-
Filter (0.45 µm cellulose (B213188) acetate)
-
HPLC-UV system
Procedure:
-
Accurately weigh 20 mg of the ointment sample.
-
Mix with 2.5 mL of 2-propanol.
-
Place the mixture in an ultrasonic bath and sonicate for 5 minutes.
-
Filter the resulting solution through a 0.45 µm cellulose acetate (B1210297) filter.
-
Dilute the filtrate as needed for HPLC-UV analysis.[4]
Experimental Workflow for Budesonide Analysis
The following diagram illustrates a generalized workflow for the extraction and analysis of budesonide from a given sample matrix.
Conclusion
The selection of an appropriate extraction method for budesonide is contingent upon the sample matrix, the required sensitivity, and the available instrumentation.
-
Solid-Phase Extraction (SPE) offers high recovery and clean extracts, particularly for complex biological matrices like plasma, making it a robust choice for pharmacokinetic studies.
-
Liquid-Liquid Extraction (LLE) remains a viable and cost-effective option, though it may have slightly lower recovery rates compared to SPE for plasma samples.
-
Dispersive Liquid-Liquid Microextraction (DLLME) demonstrates excellent recovery from aqueous samples and aligns with green chemistry principles due to its minimal solvent consumption.
-
Ultrasound-Assisted Extraction (UAE) shows promise for efficient extraction from semi-solid formulations like ointments, with the potential for high recovery rates.
-
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique, but its application and recovery efficiency for the analytical extraction of budesonide require further investigation.
Researchers should carefully consider the advantages and limitations of each method in the context of their specific analytical goals to ensure the generation of accurate and reliable data.
References
- 1. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of budesonide and budesonide-PLA microparticles using supercritical fluid precipitation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of steroid drugs in the ointment via magnetic solid phase extraction followed by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Generic Budesonide Utilizing Labeled Standards
This guide provides a comprehensive comparison of generic budesonide (B1683875) formulations with their reference counterparts, focusing on bioequivalence studies that employ labeled internal standards for precise quantification. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of key processes.
I. Comparative Pharmacokinetic Data
Bioequivalence of generic drugs is established by comparing their pharmacokinetic profiles with the reference listed drug (RLD). The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflect the rate and extent of drug absorption, respectively. The data presented below is a synthesized representation from typical bioequivalence studies of budesonide nasal spray.[1][2]
| Pharmacokinetic Parameter | Test Product (Generic Budesonide) | Reference Product (RLD) | 90% Confidence Interval | FDA Acceptance Criteria |
| Cmax (pg/mL) | 502.3 ± 151.2 | 525.8 ± 160.4 | 84.8% - 102.7% | 80.00% - 125.00% |
| AUC0-t (pg·h/mL) | 1589.6 ± 450.7 | 1780.1 ± 512.9 | 84.6% - 94.4% | 80.00% - 125.00% |
| AUC0-∞ (pg·h/mL) | 1650.3 ± 472.1 | 1845.2 ± 530.6 | 85.4% - 95.2% | 80.00% - 125.00% |
Data are presented as mean ± standard deviation. Cmax: Maximum Plasma Concentration; AUC0-t: Area Under the Curve from time zero to the last measurable concentration; AUC0-∞: Area Under the Curve from time zero to infinity.
The results from these studies demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the generic product fall within the FDA's pre-defined bioequivalence limits of 80.00% to 125.00%.[1][3]
II. Experimental Protocols
The following is a detailed methodology for a typical single-dose, randomized, open-label, two-period, crossover bioequivalence study of budesonide nasal spray in healthy adult subjects.
1. Study Design and Population:
-
Design: A single-dose, randomized, open-label, two-period, crossover study is a standard design for bioequivalence assessment.[1][4] This design allows for within-subject comparison, which reduces variability.
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female subjects, typically between the ages of 18 and 45, are enrolled.[5] A screening process including medical history, physical examination, and laboratory tests is conducted to ensure the health of the participants.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
2. Drug Administration and Washout Period:
-
Administration: A single dose of the test or reference budesonide product is administered to the subjects in each period. For nasal sprays, this typically involves a specific number of actuations in each nostril.[1] For oral formulations, administration is done under fasting or fed conditions as specified by the guidance.[6][7]
-
Washout Period: A sufficient washout period (e.g., 7 days) is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the next product.[1]
3. Sample Collection and Processing:
-
Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -70°C) until analysis.
4. Bioanalytical Method:
-
Quantification: The concentration of budesonide in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8][9][10]
-
Labeled Internal Standard: A stable isotope-labeled internal standard, such as budesonide-d8, is added to the plasma samples before extraction.[4][10] The use of a labeled internal standard is crucial for correcting for any potential variability during sample processing and analysis, thereby ensuring high accuracy and precision of the results.
-
Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is typically used to extract budesonide and the internal standard from the plasma matrix.[9][10]
-
Chromatography and Mass Spectrometry: The extracted samples are injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer.[8][9]
III. Visualized Workflows and Pathways
Experimental Workflow for a Budesonide Bioequivalence Study
References
- 1. Pharmacokinetics and Bioequivalence of a Generic and a Branded Budesonide Nasal Spray in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence of generic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single Dose, Randomized, Open‐Label, Cross‐Over Bioequivalence Study of Budesonide Pressurized Metered‐Dose Inhaler in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
Comparison of analytical performance between LC-MS/MS and qNMR for budesonide epimers
A comprehensive comparison of two powerful analytical techniques for the quantification of budesonide (B1683875) epimers, critical for pharmaceutical quality control and research.
In the realm of pharmaceutical analysis, the accurate quantification of stereoisomers is paramount, as different epimers of a drug can exhibit varied pharmacological and toxicological profiles. Budesonide, a potent corticosteroid widely used for the treatment of asthma and other inflammatory conditions, exists as a mixture of two epimers: 22R and 22S. The 22R epimer is known to be more active than the 22S form, making the precise determination of their ratio a critical quality attribute.[1][2] This guide provides a detailed comparison of two advanced analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the analysis of budesonide epimers.
At a Glance: Key Performance Metrics
The choice between LC-MS/MS and qNMR often depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the need for a primary ratio method. The following tables summarize the key analytical performance parameters for each technique based on published experimental data.
Table 1: Analytical Performance of LC-MS/MS for Budesonide Epimers
| Parameter | Reported Values | Sample Matrix |
| Lower Limit of Quantification (LLOQ) | 2 - 50 pg/mL[2][3][4][5] | Human Plasma |
| Linearity Range | 2.0 - 3000 pg/mL[4][5] | Human Plasma |
| Precision (%RSD) | < 15%[2][3] | Human Plasma |
| Accuracy (%Bias) | Within ±15%[2][3] | Human Plasma |
Table 2: Analytical Performance of qNMR for Budesonide Epimers
| Parameter | Reported Values | Sample Matrix |
| Relative Standard Deviation (RSD) | 0.15%[1][6] | Active Pharmaceutical Ingredient (API) |
| Measurement Method | Absolute (no calibration curve needed)[1][6] | API, Pharmaceutical Forms |
| Comparability to HPLC | Results are comparable[1][6] | API, Nasal Spray |
The Methodologies: A Detailed Look
A clear understanding of the experimental protocols is essential for evaluating and implementing these techniques.
LC-MS/MS Experimental Protocol
LC-MS/MS methods for budesonide epimers are particularly well-suited for bioanalytical applications where high sensitivity is required to measure low concentrations in complex biological matrices like plasma.
Sample Preparation: A crucial step in LC-MS/MS analysis is the extraction of the analytes from the sample matrix to remove interferences. Common techniques include:
-
Solid-Phase Extraction (SPE): Samples are loaded onto a cartridge (e.g., C18 or Strata-X) to retain the budesonide epimers, which are then eluted with an organic solvent.[2][3]
-
Liquid-Liquid Extraction (LLE): The epimers are extracted from the aqueous sample into an immiscible organic solvent.[4]
Chromatographic Separation: The separation of the 22R and 22S epimers is typically achieved using a reversed-phase C18 column.[3][4]
-
Column: e.g., Acquity UPLC BEH C18 (50mm×2.1mm, 1.7μm)[4] or Phenomenex Luna C18 (50 mm x 4.6 mm i.d., 3 µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and acetic acid) and an organic solvent (e.g., acetonitrile).[3][4]
-
Flow Rate: Typically in the range of 0.7 - 1.0 mL/min.[3][4]
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode[3] or Electrospray Ionization (ESI) in positive or negative mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the budesonide epimers and an internal standard (e.g., d8-budesonide).[4] For budesonide, a common transition is m/z 489.3 → 357.3.[3][4]
qNMR Experimental Protocol
qNMR offers a direct and absolute method for the quantification of budesonide epimers, making it an excellent tool for the analysis of pure substances and pharmaceutical formulations without the need for reference standards.[1][6]
Sample Preparation:
-
A accurately weighed amount of the budesonide sample (API or formulation extract) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).[1][8]
NMR Data Acquisition:
-
¹H or ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1][8]
-
Specific, well-resolved signals corresponding to each epimer are identified. The assignment of these signals is confirmed using 2D NMR techniques such as COSY, HSQC, HMBC, and ROESY.[1][8]
Quantification:
-
The concentration or ratio of the epimers is determined by comparing the integral of the characteristic signals of each epimer.[1][6] This method is absolute and does not require a calibration curve.[1][6]
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and qNMR analysis of budesonide epimers.
Concluding Remarks: Choosing the Right Tool for the Job
Both LC-MS/MS and qNMR are powerful techniques for the analysis of budesonide epimers, each with its own distinct advantages.
LC-MS/MS excels in:
-
High Sensitivity: It is the method of choice for quantifying trace levels of budesonide epimers in complex biological matrices, as demonstrated by its low pg/mL LLOQs.[2][3][4][5]
-
High Throughput: With automated sample preparation and rapid chromatographic runs, LC-MS/MS can analyze a large number of samples efficiently.
qNMR stands out for its:
-
Absolute Quantification: As a primary ratio method, qNMR provides direct and highly accurate quantification without the need for calibration curves or certified reference standards of the individual epimers.[1][6]
-
Structural Information: NMR provides detailed structural information, which can be valuable for confirming the identity of the epimers.
-
Non-destructive Nature: The sample can be recovered after the analysis.
References
- 1. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Using total error concept for the validation of a liquid chromatography-tandem mass spectrometry method for the determination of budesonide epimers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of (22R)-Budesonide-d6: A Guide for Laboratory Professionals
The proper disposal of (22R)-Budesonide-d6, a deuterated corticosteroid, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste. The following guide provides detailed procedures for its safe handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Respiratory Protection: A NIOSH-approved respirator with a P100 filter is recommended when handling the powdered form to prevent inhalation.[1]
-
Eye Protection: Chemical splash goggles or a full-face shield are necessary to protect from dust and splashes.[1][2][3]
-
Hand Protection: Double gloving with nitrile gloves is required.[1] Gloves should be changed immediately if contaminated.[1]
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs or a laboratory coat should be worn.[1]
-
Work Area: All handling of powdered this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize airborne exposure.[1]
II. Waste Segregation and Collection
Proper segregation of waste streams is essential to prevent accidental chemical reactions and to facilitate proper disposal.[4][5]
-
Solid Waste:
-
All contaminated solid materials, including gloves, gowns, bench paper, and empty vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
-
Liquid Waste:
-
Sharps:
-
Contaminated needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container.[1]
-
III. Step-by-Step Disposal Protocol
-
Identify and Characterize Waste: All materials contaminated with this compound must be identified as hazardous waste.
-
Segregate Waste: Following the guidelines in Section II, separate solid, liquid, and sharp waste into their respective, dedicated containers.
-
Label Containers: Each waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound". Include any other components of the waste stream.
-
Container Management:
-
Spill Cleanup:
-
In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste and dispose of them accordingly.[7]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][8]
-
The primary recommended method of disposal for budesonide (B1683875) and related compounds is incineration in a facility equipped with an afterburner and scrubber.[8][9]
-
Never dispose of this compound down the drain or in regular trash.[9]
-
IV. Quantitative Safety and Disposal Data
The following table summarizes key information for Budesonide, which should be used as a conservative guide for this compound.
| Parameter | Information | Source |
| Chemical Formula | C25H34O6 | [8] |
| Molecular Weight | 430.5 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [10] |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility | [8][9] |
| Hazard Class | Harmful if swallowed, may cause allergic skin reaction, suspected of damaging fertility or the unborn child. | [11] |
| Personal Protective Equipment | Respirator (P100), chemical splash goggles, double nitrile gloves, protective gown. | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling (22R)-Budesonide-d6
(22R)-Budesonide-d6 , a deuterated analog of the potent corticosteroid Budesonide, requires stringent safety protocols in a laboratory setting to mitigate risks of exposure. Researchers, scientists, and drug development professionals must adhere to the following guidelines for personal protective equipment (PPE), operational handling, and disposal to ensure a safe working environment. The toxicological properties of the deuterated form have not been fully investigated, therefore, it should be handled with the same precautions as its non-deuterated parent compound, which is known to be harmful if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[4][5] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove should be removed after each task or batch and disposed of in a sealable bag.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][6] | Protects eyes from dust and accidental splashes, especially when the compound is in solution.[4] |
| Body Protection | A disposable, solid-front gown with tight-fitting cuffs worn over a lab coat.[4][5] | Prevents contamination of personal clothing and skin. The gown should be made of a low-permeability fabric.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter is essential when handling the powder form.[4] Use in a well-ventilated area is crucial. | Prevents inhalation of airborne particles. All work with the solid compound should ideally be conducted within a certified chemical fume hood.[4] |
| Foot Protection | Disposable shoe covers.[4] | Prevents the tracking of contaminants out of the designated work area.[4] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is essential for the safe handling of potent compounds like this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
The storage location should be clearly labeled and accessible only to authorized personnel.
2. Handling and Weighing:
-
All manipulations of the solid compound must be performed within a certified chemical fume hood to control airborne levels.[4][7]
-
Use a dedicated and calibrated balance for weighing.
-
Employ wet-wiping techniques for cleaning surfaces to avoid generating dust.[3]
3. Solution Preparation:
-
When preparing solutions, slowly add the solvent to the compound to prevent splashing.[3]
-
Ensure all equipment used is properly decontaminated after use.
4. Experimental Use:
-
Conduct all experimental procedures involving this compound within the designated and controlled area.
-
Avoid all personal contact, including inhalation and skin contact.
-
Do not eat, drink, or smoke in the area where the compound is being handled.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for pharmaceutical waste disposal.[3] High-temperature incineration is often the preferred method.[3] Do not dispose of down the drain unless explicitly permitted.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, shoe covers, and weighing papers, must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have been in contact with the compound. A common procedure is to first wipe surfaces with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol) followed by cleaning with a laboratory detergent.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. nephronpharm.com [nephronpharm.com]
- 7. content.labscoop.com [content.labscoop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
